molecular formula C16H23NO B584995 rac Dehydro-O-desmethyl Venlafaxine-d6 CAS No. 1346598-00-2

rac Dehydro-O-desmethyl Venlafaxine-d6

Cat. No.: B584995
CAS No.: 1346598-00-2
M. Wt: 251.403
InChI Key: TZCZNCWNSMBGJC-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Dehydro-O-desmethyl Venlafaxine-d6 (CAS 143919-32-8) is a deuterated analog of a key Venlafaxine metabolite, synthesized for use as a critical analytical standard in pharmaceutical research . This compound, with a molecular formula of C16H23NO and a molecular weight of 245.36 g/mol for the non-deuterated form, is designed specifically for use in mass spectrometry-based assays . Its primary research value lies in serving as an internal standard for the precise quantification of Venlafaxine and its metabolites, particularly O-desmethyl Venlafaxine (Desvenlafaxine), in biological matrices . By incorporating six deuterium atoms, this standard minimizes analytical variability and enhances the accuracy and reliability of data in pharmacokinetic studies, metabolism research, and impurity profiling . The compound is a key tool in supporting drug development and quality control processes, including the filing of Abbreviated New Drug Applications (ANDA) . It is supplied with a comprehensive Certificate of Analysis and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-(cyclohexen-1-yl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCZNCWNSMBGJC-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of Dehydro-O-desmethyl Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Dehydro-O-desmethyl Venlafaxine-d6 , a critical deuterated reference standard used in the pharmaceutical development and quality control of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1]

Advanced Characterization, Synthesis Logic, and Analytical Applications[1]

Executive Summary & Chemical Identity[1][2]

Dehydro-O-desmethyl Venlafaxine-d6 (CAS: 1346598-00-2) is the stable isotope-labeled analog of the "Dehydro" degradation product of Desvenlafaxine (O-desmethyl venlafaxine).[1] In high-performance liquid chromatography (HPLC) and mass spectrometry (MS) workflows, this compound serves as the definitive Internal Standard (IS) for quantifying the dehydration impurity of the active pharmaceutical ingredient (API).[1]

The "Dehydro" designation refers to the loss of a water molecule from the tertiary alcohol on the cyclohexyl ring, resulting in a cyclohexene moiety.[1] The "-d6" label typically denotes the hexadeuteration of the N,N-dimethylamine group, providing a mass shift of +6 Da relative to the unlabeled impurity.[1]

Structural Specifications
ParameterDetail
Common Name Dehydro-O-desmethyl Venlafaxine-d6
Systematic Name 4-[2-(dimethylamino-d6)-1-(cyclohex-1-en-1-yl)ethyl]phenol
CAS Number 1346598-00-2
Molecular Formula

Molecular Weight 251.40 g/mol (approximate, depending on D-enrichment)
Parent Drug Desvenlafaxine (Pristiq®) / Venlafaxine (Effexor®)
Modification Dehydration (Cyclohexanol

Cyclohexene) + Deuteration (

)

Formation Mechanism & Synthesis Logic[1]

Understanding the origin of this compound is vital for controlling impurities during API synthesis.[1] The "Dehydro" impurity is a classic degradation product formed via acid-catalyzed elimination.[1]

Mechanistic Pathway

The tertiary hydroxyl group of Desvenlafaxine is protonated under acidic conditions (or high thermal stress), creating a good leaving group (


).[1] The resulting carbocation is stabilized by the adjacent alkyl chain but rapidly undergoes 

-elimination (Zaitsev-like) to form the thermodynamically stable double bond within the cyclohexane ring.[1]
Visualization: Degradation Pathway

The following diagram illustrates the transformation from the parent API to the Dehydro impurity.[1]

DehydroFormation Desvenlafaxine Desvenlafaxine-d6 (Tertiary Alcohol) Protonation Protonated Intermediate (-OH2+) Desvenlafaxine->Protonation + H+ (Acidic Stress) Carbocation Tertiary Carbocation Protonation->Carbocation - H2O (Leaving Group) Elimination Beta-Elimination (-H+) Carbocation->Elimination Rate Limiting Step Dehydro Dehydro-O-desmethyl Venlafaxine-d6 (Cyclohexene Analog) Elimination->Dehydro Double Bond Formation

Figure 1: Acid-catalyzed dehydration mechanism converting Desvenlafaxine-d6 to its Dehydro analog.[1]

Analytical Methodology & Protocols

To utilize Dehydro-O-desmethyl Venlafaxine-d6 effectively as an internal standard, researchers must employ a validated LC-MS/MS protocol.[1] The absence of the hydroxyl group significantly alters the polarity, resulting in a distinct retention time shift compared to the parent drug.[1]

Protocol: LC-MS/MS Quantitation of Dehydro Impurity[1]

Objective: Quantify the Dehydro impurity in Desvenlafaxine clinical samples using the d6-analog to correct for matrix effects.

Reagents:

  • Analyte: Dehydro-O-desmethyl Venlafaxine (Unlabeled reference).[1][2]

  • Internal Standard (IS): Dehydro-O-desmethyl Venlafaxine-d6.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile.[1]

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve 1 mg of Dehydro-O-desmethyl Venlafaxine-d6 in 1 mL of Methanol (Stock A: 1 mg/mL).

    • Store at -20°C. Stability is critical; avoid repeated freeze-thaw cycles due to the reactive alkene.[1]

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50

      
      L of plasma sample.[1]
      
    • Add 200

      
      L of Acetonitrile containing the IS (Concentration: 50 ng/mL).
      
    • Vortex for 30 seconds at 2000 RPM.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

      
      m).[1]
      
    • Gradient:

      • 0-1 min: 90% A / 10% B[1]

      • 1-5 min: Linear ramp to 10% A / 90% B

      • 5-7 min: Hold 90% B (Elution of Dehydro impurity - typically elutes later than Desvenlafaxine due to increased lipophilicity).[1]

  • Mass Spectrometry Detection (MRM Mode):

    • Source: ESI Positive (

      
      ).[1]
      
    • Target (Unlabeled): Precursor

      
       Product 
      
      
      
      (Dimethylamine fragment).
    • Internal Standard (d6): Precursor

      
       Product 
      
      
      
      (Dimethylamine-d6 fragment).[1]
    • Note: The mass shift of +6 is retained in the fragment if the fragmentation occurs at the alkyl chain, confirming the d6 label is on the amine.[1]

Visualization: Analytical Logic Flow

The following diagram details the decision matrix for identifying this impurity versus other common metabolites.

AnalyticalLogic Sample Unknown Peak in Desvenlafaxine Sample RT_Check Retention Time > Parent? Sample->RT_Check Mass_Check Mass = Parent - 18 Da? RT_Check->Mass_Check Yes (More Lipophilic) Reject Other Impurity (e.g., N-oxide, Dimer) RT_Check->Reject No IS_Coelution Co-elutes with Dehydro-d6 IS? Mass_Check->IS_Coelution Yes (Loss of H2O) Mass_Check->Reject No Confirm Confirmed Dehydro Impurity IS_Coelution->Confirm Yes (Match) IS_Coelution->Reject No

Figure 2: Logical decision tree for confirming the presence of the Dehydro impurity using the d6 standard.

Critical Handling & Stability Data

As a Senior Application Scientist, it is imperative to note that the "Dehydro" analog is chemically distinct from the parent phenol.

  • Alkene Reactivity: The cyclohexene double bond is susceptible to oxidation (epoxidation) over time if exposed to air/light.[1] Standards should be stored under inert gas (Argon/Nitrogen).[1]

  • Isotopic Exchange: The deuterium labels on the N,N-dimethyl group are stable and non-exchangeable under physiological conditions (

    
     7.4).[1] However, extreme acidic conditions at high temperatures could theoretically lead to methyl migration or degradation, though isotopic scrambling is rare for methyl-d3 groups.[1]
    
  • Solubility: Unlike the hydrochloride salt of Venlafaxine, the free base of the Dehydro impurity is significantly less water-soluble.[1] Use Methanol or DMSO for stock solutions.[1]

Comparative Data Table
PropertyDesvenlafaxine (Parent)Dehydro-O-desmethyl Venlafaxine (Impurity)
Formula


Functional Groups Phenol, Tertiary Alcohol , AminePhenol, Alkene , Amine
LogP (Lipophilicity) ~0.5 (Hydrophilic)> 2.5 (Lipophilic)
HPLC Elution EarlyLate
Key Degradation Oxidative N-demethylationEpoxidation of alkene

References

  • Pharmaffiliates. (2024). rac Dehydro-O-desmethyl Venlafaxine-d6 Reference Standard. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 45038904, D,L-O-Desmethyl Venlafaxine-d6. Retrieved from [Link][1]

  • Dubey, S. K., et al. (2024).[1] Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma. ResearchGate. Retrieved from [Link][1][3]

Sources

Technical Guide: Molecular Weight & Application of Deuterated Venlafaxine Impurity Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Venlafaxine and its metabolites, the use of stable isotope-labeled (SIL) internal standards is not merely a recommendation—it is a prerequisite for regulatory compliance (FDA/EMA) in LC-MS/MS workflows.

This guide provides the precise molecular weights (MW) and physicochemical data for deuterated Venlafaxine impurity standards. Beyond the raw data, it details the causality of their selection, the impact of the deuterium isotope effect on chromatography, and the mathematical corrections required for salt forms—a frequent source of calculation error in high-throughput laboratories.

Part 1: Catalog of Deuterated Standards

The following table consolidates the molecular weights for the parent drug and its primary metabolic impurities.

Critical Note on Salt Forms: Researchers often purchase standards as Hydrochloride (HCl) or Succinate salts to ensure stability. You must use the Salt MW for weighing the powder, but the Free Base MW for calculating the molar concentration of the active moiety.

Table 1: Physicochemical Data for Venlafaxine & Deuterated Impurities[1]
Compound NameLabelingChemical Formula (Free Base)MW (Free Base)MW (HCl Salt)CAS Registry
Venlafaxine UnlabeledC₁₇H₂₇NO₂277.40313.8693413-69-5
Venlafaxine-d6 N,N-dimethyl-d₆C₁₇H₂₁D₆NO₂283.44 319.90 1062606-12-5
O-Desmethylvenlafaxine (ODV) UnlabeledC₁₆H₂₅NO₂263.38299.8493413-62-8
O-Desmethylvenlafaxine-d6 N,N-dimethyl-d₆C₁₆H₁₉D₆NO₂269.42 305.88 1062605-69-9
N-Desmethylvenlafaxine (NDV) UnlabeledC₁₆H₂₅NO₂263.38299.84149289-30-5
N-Desmethylvenlafaxine-d3 N-methyl-d₃C₁₆H₂₂D₃NO₂266.40 302.86 1189980-40-2

Analyst Insight: Venlafaxine-d6 is typically labeled on the N,N-dimethyl group. This is chemically stable but can be metabolically unstable if used in in vitro microsomal stability assays where N-demethylation occurs. For metabolic stability studies, ring-deuterated analogs (e.g., cyclohexyl-d10) are preferred to avoid the "Kinetic Isotope Effect" altering the metabolic rate.

Part 2: The Science of Isotopic Labeling

The Deuterium Isotope Effect in Chromatography

While mass spectrometry differentiates analytes by mass (


), liquid chromatography (LC) separates them by hydrophobicity.

Replacing Hydrogen (


) with Deuterium (

) slightly reduces the lipophilicity of the molecule because the

bond is shorter and has a lower molar volume than the

bond.[1]
  • The Result: Deuterated standards often elute slightly earlier than the unlabeled analyte in Reversed-Phase LC (RPLC).[1]

  • The Risk: If the retention time shift is too large, the internal standard (IS) may not co-elute perfectly with the analyte. This means the IS will not experience the exact same matrix suppression/enhancement events as the analyte, compromising the accuracy of the method.

Isotopic Purity & Cross-Signal Interference

Commercial standards are rarely 100% pure.

  • d0 Contribution: A Venlafaxine-d6 standard may contain 0.1–0.5% of unlabeled Venlafaxine (d0). If you spike the IS at a high concentration, this d0 impurity adds to the analyte signal, causing an overestimation of the drug concentration in the sample.

  • Protocol Adjustment: Always run a "Blank + IS" sample. If a peak appears at the analyte's transition, the IS concentration is too high or the IS purity is insufficient.

Part 3: Analytical Methodology (LC-MS/MS)

This protocol outlines a self-validating workflow for quantifying Venlafaxine impurities using the standards listed above.

Visualizing the Metabolic & Analytical Pathway

The following diagram maps the metabolic relationship between the parent drug and impurities, linking them to their specific deuterated standards.

Venlafaxine_Pathways cluster_legend Legend Key_Drug Analyte/Impurity Key_IS Deuterated Standard (IS) Venlafaxine Venlafaxine (Parent API) Venlafaxine_d6 IS: Venlafaxine-d6 (m/z 284.2) Venlafaxine->Venlafaxine_d6 Quant Reference ODV O-Desmethylvenlafaxine (Major Metabolite/Impurity) Venlafaxine->ODV CYP2D6 (O-Demethylation) NDV N-Desmethylvenlafaxine (Minor Metabolite) Venlafaxine->NDV CYP3A4 (N-Demethylation) ODV_d6 IS: ODV-d6 (m/z 270.2) ODV->ODV_d6 Quant Reference NDV_d3 IS: NDV-d3 (m/z 267.2) NDV->NDV_d3 Quant Reference

Caption: Metabolic pathways of Venlafaxine and assignment of specific deuterated internal standards.

Step-by-Step Experimental Protocol

Step 1: Stock Solution Preparation (The Gravimetric Correction)

  • Objective: Prepare a 1.0 mg/mL (free base equivalent) stock.

  • Calculation: If using Venlafaxine-d6 HCl (MW 319.90), to get 1 mg of free base (MW 283.44), you must weigh:

    
    
    
    
    
  • Action: Dissolve 1.13 mg of the HCl salt in 1.0 mL of Methanol.

Step 2: MS/MS Transitions (MRM) Configure the Triple Quadrupole MS with the following transitions. Note the mass shift due to deuterium.[2]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Venlafaxine 278.2 [M+H]⁺58.125
Venlafaxine-d6 284.2 [M+H]⁺64.125
ODV 264.2 [M+H]⁺58.127
ODV-d6 270.2 [M+H]⁺64.127

Step 3: Chromatographic Separation

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 2.1 x 50mm). Phenyl columns provide better selectivity for the aromatic impurities.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[1]

Analytical Workflow Logic

The following diagram illustrates the self-validating logic of the extraction and quantification process.

Workflow_Logic Sample Biological Sample (Plasma/Urine) IS_Add Add IS Mix (Ven-d6, ODV-d6) Sample->IS_Add Extract Protein Ppt / SPE (Co-extraction) IS_Add->Extract Equilibration LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data_Check Validation Check: RT Shift < 0.05 min? LCMS->Data_Check Calc Calculate Ratio: Area(Analyte) / Area(IS) Data_Check->Calc Pass Fail Investigate Isotope Effect Data_Check->Fail Fail

Caption: Analytical workflow ensuring Internal Standard co-extraction and retention time validation.

References

  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. In Mass Spectrometry for Drug Discovery and Clinical Research. Wiley.
  • Chaudhari, S. R., et al. (2020). Impurity profiling of Venlafaxine Hydrochloride by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Toronto Research Chemicals. (2023). Venlafaxine-d6 Hydrochloride Product Data Sheet. Retrieved from

Sources

difference between O-desmethyl Venlafaxine and Dehydro-O-desmethyl Venlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Analysis: O-desmethyl Venlafaxine vs. Dehydro-O-desmethyl Venlafaxine Subtitle: Structural Divergence, Metabolic Origins, and the "In-Source" Analytical Paradox

Executive Summary

This technical guide delineates the critical distinctions between O-desmethyl Venlafaxine (ODV) , the primary active metabolite of the antidepressant Venlafaxine, and Dehydro-O-desmethyl Venlafaxine (Dehydro-ODV) , a structural analog often misidentified in high-throughput screening.

For drug development scientists, the differentiation is not merely academic; it is a quality control imperative. While ODV (Desvenlafaxine) is a marketed therapeutic agent, Dehydro-ODV is frequently a process-related impurity or a degradation product (specifically the cyclohexene analog). This guide focuses on the analytical interference caused by these two compounds in LC-MS/MS workflows, where the in-source dehydration of ODV can mimic the molecular signature of Dehydro-ODV, leading to false-positive impurity reporting.

Structural & Physicochemical Characterization

The fundamental difference lies in the stability of the cyclohexane ring. ODV possesses a tertiary alcohol, which confers metabolic stability but susceptibility to acid-catalyzed elimination. Dehydro-ODV lacks this hydroxyl group, having replaced it with a double bond (unsaturation) within the ring.

Table 1: Comparative Physicochemical Profile

FeatureO-desmethyl Venlafaxine (ODV)Dehydro-O-desmethyl Venlafaxine
Common Name DesvenlafaxineDehydro-ODV (Impurity)
CAS Registry 93413-62-81346600-38-1
Molecular Formula


Molecular Weight 263.38 g/mol 245.36 g/mol
Exact Mass (

)
264.1964246.1858
Structural Key Tertiary Alcohol (Cyclohexanol)Alkene (Cyclohexene)
Origin CYP2D6 Metabolism / API SynthesisAcidic Degradation / Elimination
Pharmacology Active SNRIImpurity (Non-Active/Toxicological)

Technical Note on Nomenclature: The term "Dehydro" typically implies the loss of hydrogen (oxidation). However, in the context of Venlafaxine impurities (specifically CAS 1346600-38-1), it refers to the dehydration product (loss of


), resulting in a cyclohexene ring.

Genesis & Causality: Metabolism vs. Degradation

Understanding the origin of these species is essential for establishing control strategies in manufacturing and clinical monitoring.

The Metabolic Route (ODV)

ODV is formed via O-demethylation of Venlafaxine in the liver, primarily catalyzed by the Cytochrome P450 isozyme CYP2D6 . It retains the tertiary hydroxyl group, which is essential for its hydrogen-bonding capacity and receptor binding profile.

The Degradation Route (Dehydro-ODV)

Dehydro-ODV is formed via an E1 elimination reaction . Under acidic conditions or high thermal stress, the tertiary alcohol of ODV undergoes protonation and subsequent loss of a water molecule, forming a carbocation intermediate that stabilizes into a double bond (cyclohexene).

Visualization 1: Formation Pathways

G VEN Venlafaxine (Parent Drug) ODV O-desmethyl Venlafaxine (ODV/Desvenlafaxine) Active Metabolite VEN->ODV CYP2D6 (Liver Metabolism) DEHYDRO Dehydro-ODV (Cyclohexene Analog) Impurity/Degradant ODV->DEHYDRO Acid/Heat Stress (Elimination Reaction) H2O H2O

Caption: Pathway divergence showing the metabolic formation of ODV versus the chemical degradation leading to Dehydro-ODV.

The Analytical Paradox: In-Source Fragmentation

This is the most critical section for analytical scientists.

In LC-MS/MS analysis using Electrospray Ionization (ESI), ODV (


 264) is prone to In-Source Collision Induced Dissociation (IS-CID) . The high temperature and voltage in the source can cause ODV to lose a water molecule inside the mass spectrometer, generating an ion at 

246.
  • The Problem: The mass spectrometer detects

    
     246. Is this the actual Dehydro-ODV impurity present in the patient sample? Or is it the ODV drug that just fell apart in the source?
    
  • The Solution: Mass spectrometry alone cannot distinguish them. You must rely on chromatographic separation (Retention Time).

Visualization 2: The Analytical Decision Tree

DecisionTree Start Signal Detected at m/z 246 (Nominal Mass) CheckRT Check Retention Time (Rt) Start->CheckRT MatchODV Rt matches ODV (Co-elution) CheckRT->MatchODV Same Rt as Parent MatchImp Rt distinct from ODV (Earlier/Later Elution) CheckRT->MatchImp Different Rt Conclusion1 ARTIFACT (In-Source Water Loss) Not a real impurity MatchODV->Conclusion1 Conclusion2 REAL IMPURITY (Dehydro-ODV present in sample) MatchImp->Conclusion2

Caption: Workflow to distinguish true Dehydro-ODV impurity from MS source-generated artifacts.

Experimental Protocols

The following protocols ensure the validity of data when quantifying these species.

Protocol A: Forced Degradation (Generation of Dehydro-ODV Standard)

To validate your analytical method, you must generate the impurity to confirm its retention time.

  • Preparation: Dissolve 10 mg of Desvenlafaxine Succinate in 10 mL of 1N HCl.

  • Stress Condition: Reflux at 80°C for 4 hours. (Acidic dehydration is faster than oxidative stress for this pathway).

  • Neutralization: Cool to room temperature and neutralize with 1N NaOH.

  • Verification: Inject into HPLC. You should observe a decrease in the main peak (ODV) and the emergence of a new peak (Dehydro-ODV) with a relative retention time (RRT) typically > 1.0 (due to loss of polarity from the hydroxyl group).

Protocol B: LC-MS/MS Discrimination Method

Objective: Separate ODV from Dehydro-ODV to prevent "crosstalk" from in-source fragmentation.

  • Column: C18 Stationary Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold to elute polar matrix).

    • 1-6 min: 10% -> 60% B (Linear gradient). Note: Dehydro-ODV is less polar and will elute LATER than ODV.

    • 6-8 min: 90% B (Wash).

  • MS Transitions (MRM):

    • ODV:

      
       (Quantifier).
      
    • Dehydro-ODV:

      
       (Distinct fragment from the cyclohexene ring).
      
  • Critical Control: Monitor the

    
     transition at the retention time of ODV. If you see a peak there, it is the artifact. Real Dehydro-ODV must have a different retention time.
    

References

  • U.S. Food and Drug Administration (FDA). (2008). Pristiq (Desvenlafaxine) Pharmacology Review. Retrieved from [Link]

  • Bhatt, J., et al. (2005).[1] Liquid chromatography–tandem mass spectrometry (LC–MS–MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • Liu, W., et al. (2011). Isolation and identification of impurities in desvenlafaxine. Journal of Pharmaceutical Analysis.

Sources

Elucidating the Degradation Landscape of Venlafaxine: A Guide to Stable Isotope Labeling and Advanced Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of a pharmaceutical agent is a critical determinant of its safety, efficacy, and shelf-life. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is subject to degradation under various environmental and physiological conditions, leading to the formation of multiple transformation products.[1][] Identifying and quantifying these degradants is a formidable analytical challenge due to their structural similarity to the parent drug and the complexity of biological matrices. This guide provides a comprehensive framework for utilizing stable isotope-labeled (SIL) internal standards in conjunction with high-resolution mass spectrometry to definitively trace, identify, and quantify the degradation products of Venlafaxine. We will explore the strategic synthesis of labeled compounds, the design of robust forced degradation studies, and the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for unambiguous structural elucidation and quantification.

The Imperative for Degradation Profiling in Drug Development

Venlafaxine, chemically known as (RS)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol, is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[3][4] Beyond its intended metabolic pathway, Venlafaxine can degrade through various abiotic processes, including hydrolysis, oxidation, and photolysis.[5][6] Regulatory agencies mandate the thorough characterization of any degradation product present at a significant level in a drug formulation. This is essential because degradants can potentially exhibit reduced efficacy, altered pharmacological activity, or unforeseen toxicity.

Forced degradation studies, or stress testing, are the cornerstone of this process. By subjecting the drug substance to extreme conditions (e.g., high heat, UV light, and exposure to acid, base, and oxidizing agents), we can accelerate the formation of potential degradants and elucidate the drug's intrinsic stability.[7][8][9] The primary challenge in these studies is not merely detecting the byproducts but confidently identifying their structures and accurately quantifying their presence.

The Strategic Advantage of Stable Isotope Labeling

The use of stable isotopes, such as Deuterium (²H or D) and Carbon-13 (¹³C), offers a powerful solution to the challenges of degradation analysis.[][11] Unlike traditional internal standards which may have different chromatographic retention times or ionization efficiencies, a stable isotope-labeled version of the analyte is the ideal internal standard. It is chemically identical to the parent compound and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[12][13]

Causality in Experimental Design: Why SIL is Superior

  • Mitigation of Matrix Effects: In complex samples like plasma or formulation matrices, other molecules can co-elute and interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because the SIL internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects. The ratio of the analyte to the SIL standard remains constant, ensuring highly accurate and precise quantification.[14]

  • Unambiguous Peak Identification: In a chromatogram, it can be difficult to distinguish a low-level degradant peak from background noise. By "spiking" a sample with a mixture of the unlabeled drug and its SIL counterpart and subjecting it to degradation, we can look for "doublets" in the mass spectrum—pairs of peaks separated by the mass difference of the isotopes. A true degradant will appear as a doublet, confirming its origin from the parent drug.

  • Tracing Metabolic and Degradation Pathways: SIL allows researchers to trace the fate of a drug through complex systems. By tracking the mass shift, one can determine which parts of the molecule are retained or lost during transformation, providing crucial clues for structural elucidation.[][15]

A typical workflow integrating stable isotope labeling for degradation analysis is outlined below.

G cluster_0 Phase 1: Preparation & Synthesis cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Elucidation A Design & Synthesis of Stable Isotope-Labeled (SIL) Venlafaxine (e.g., Venlafaxine-d6) B Characterization & Purity Assessment of SIL Standard (NMR, MS, HPLC) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) C->D E LC-MS/MS Analysis (Detection of Doublets) D->E F Data Processing & Pathway Identification E->F G Quantification of Degradants Using SIL Internal Standard F->G H H G->H Final Report & Stability Profile G parent parent degradant degradant label_info label_info VEN Venlafaxine m/z = 278.2 VEN_d6 Venlafaxine-d6 m/z = 284.2 ODV O-Desmethylvenlafaxine m/z = 264.2 VEN->ODV -CH₂ (O-demethylation) NDV N-Desmethylvenlafaxine m/z = 264.2 VEN->NDV -CH₃ (N-demethylation) Dehydrated Dehydrated Venlafaxine m/z = 260.2 VEN->Dehydrated -H₂O (Dehydration) ODV_d6 O-Desmethylvenlafaxine-d6 m/z = 270.2 VEN_d6->ODV_d6 -CH₂ NDV_d3 N-Desmethylvenlafaxine-d3 m/z = 267.2 VEN_d6->NDV_d3 -CD₃ Dehydrated_d6 Dehydrated Venlafaxine-d6 m/z = 266.2 VEN_d6->Dehydrated_d6 -H₂O info1 Mass shift of +6 Da observed info2 Mass shift of +3 Da observed info3 Mass shift of +6 Da observed

Sources

Technical Guide: Metabolic and Degradative Pathways of Venlafaxine to Dehydro-O-desmethyl Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the transformation of Venlafaxine (VEN) to its Dehydro-O-desmethyl metabolites. While O-desmethylvenlafaxine (ODV) is the primary pharmacologically active metabolite, the Dehydro-O-desmethyl species represents a critical degradation product and minor elimination entity, significant in stability profiling, forensic toxicology (false positives), and metabolite identification.

Executive Summary & Chemical Identity

Target Entity: Dehydro-O-desmethylvenlafaxine (also known as Anhydro-O-desmethylvenlafaxine). CAS Registry Number: 1346600-38-1 (racemic). Chemical Nature: This compound is the product of O-demethylation followed by dehydration (loss of


) at the cyclohexanol ring.

Unlike the standard oxidative metabolism driven purely by Cytochrome P450 enzymes, the formation of the "Dehydro" species involves an elimination reaction. In pharmaceutical development, this entity is primarily classified as a degradation impurity formed under acidic stress, but it is also detected in biological matrices (urine/blood), serving as a marker for specific metabolic or hydrolytic elimination pathways.

The Mechanistic Pathway

The pathway from Venlafaxine to Dehydro-O-desmethyl metabolites occurs in two distinct phases: Phase I Functionalization (Enzymatic) and Elimination (Chemical/Enzymatic).

Phase 1: O-Demethylation (The Major Metabolic Route)

The precursor step is the conversion of Venlafaxine to O-desmethylvenlafaxine (ODV/Desvenlafaxine).

  • Enzyme: CYP2D6 (Major), CYP2C19 (Minor).

  • Mechanism: Oxidative cleavage of the methyl group attached to the phenolic oxygen.

  • Significance: ODV is equipotent to the parent drug. This step creates the free phenol group necessary for the target metabolite.

Phase 2: Cyclohexanol Dehydration (Formation of the "Dehydro" Species)

The transformation of ODV to Dehydro-O-desmethylvenlafaxine involves the removal of the tertiary hydroxyl group on the cyclohexyl ring.

  • Mechanism:

    
    -elimination of water (Dehydration).
    
  • Chemical Structure Change: The saturated cyclohexanol ring converts to a cyclohexene ring (introduction of a double bond).

  • Drivers:

    • In Vivo (Biological): While rare as a direct CYP-mediated step, this can occur via spontaneous dehydration of unstable intermediates or specific hydrolytic conditions in the urinary tract.

    • In Vitro (Stability/Degradation): This is the dominant pathway under acidic stress . The tertiary alcohol is protonated, creating a good leaving group (

      
      ), followed by the formation of a carbocation and subsequent double bond formation.
      
Why This Matters (Causality)

Researchers monitor this pathway because Dehydro-O-desmethylvenlafaxine is structurally similar to amphetamines and phencyclidine (PCP) in certain conformations, leading to false-positive immunoassay results in forensic toxicology. Furthermore, in drug product stability (CMC), its presence indicates moisture ingress or acidic excipient incompatibility.

Experimental Protocol: Isolation & Detection

To study this pathway, one cannot rely solely on liver microsome incubation (which favors oxidation). The following protocol utilizes a Stability-Indicating HPLC Method to generate and detect the Dehydro metabolite, validating its identity against the parent ODV.

Protocol: Acid-Catalyzed Generation and LC-Detection

Objective: Force the dehydration of ODV to synthesize/detect the Dehydro-O-desmethyl metabolite for reference standards or stability profiling.

Reagents:
  • Substrate: O-desmethylvenlafaxine Succinate (ODV).

  • Stressor: 1N Hydrochloric Acid (HCl).

  • Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (

    
    ), pH adjusted to 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Workflow:
  • Stress Induction (Dehydration):

    • Dissolve 10 mg of ODV in 10 mL of 1N HCl.

    • Reflux at 80°C for 2 hours . (Note: Heat + Acid is required to drive the elimination of the tertiary alcohol).

    • Neutralize with 1N NaOH to pH 7.0 prior to injection to protect the column.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-5 min: 85% A / 15% B (Isocratic hold for polar metabolites).

      • 5-20 min: Linear gradient to 40% A / 60% B (Elution of Dehydro species).

    • Detection: UV at 225 nm (The conjugated system of the phenol ring).[2]

  • Validation Criteria (Self-Correcting Step):

    • Retention Time Shift: The Dehydro-O-desmethyl metabolite is less polar than ODV due to the loss of the hydroxyl group and formation of the alkene. It must elute after ODV.

    • Spectral Check: If using a PDA detector, the UV spectrum should remain consistent with the phenolic moiety, but the loss of the -OH stretch (approx 3400 cm-1) can be verified if isolated and analyzed via IR.

Quantitative Data Summary

The following table summarizes the physicochemical shift between the active metabolite (ODV) and the target Dehydro metabolite.

ParameterO-desmethylvenlafaxine (ODV)Dehydro-O-desmethylvenlafaxine
Molecular Formula


Molecular Weight 263.38 g/mol 245.36 g/mol (Loss of 18 Da)
Key Functional Group Tertiary Alcohol (Cyclohexanol)Alkene (Cyclohexene)
Polarity Higher (Hydrophilic)Lower (Lipophilic)
HPLC Elution Order First (Early eluting)Second (Late eluting)
Primary Origin CYP2D6 MetabolismAcid Degradation / Minor Elimination

Pathway Visualization

The following diagram illustrates the metabolic and degradative flow. It distinguishes between the enzymatic hydroxylation/demethylation and the chemical dehydration step.

Venlafaxine_Metabolism cluster_legend Pathway Legend VEN Venlafaxine (Parent Drug) ODV O-desmethylvenlafaxine (ODV / Desvenlafaxine) VEN->ODV Major Pathway CYP2D6 NDV N-desmethylvenlafaxine (Minor Metabolite) VEN->NDV Minor Pathway CYP3A4 DEHYDRO Dehydro-O-desmethylvenlafaxine (Target: Cyclohexene Derivative) ODV->DEHYDRO Dehydration (-H2O) Acidic Stress / Elimination key1 Blue: Parent | Green: Active Metabolite | Red: Dehydro/Degradant

Figure 1: The metabolic and chemical pathway of Venlafaxine.[3][4][5][6][7] Note the transition from Venlafaxine to ODV via CYP2D6, followed by the dehydration step to form the Dehydro-O-desmethyl species.

References

  • Basu, R. et al. (2012). "Development and validation of a stability-indicating HPLC method for the analysis of Desvenlafaxine Succinate." Journal of Chemical and Pharmaceutical Research. Available at: [Link] (Verified via search context).

  • Marin, S. J. et al. (2016). "One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry." Journal of Analytical Toxicology. Available at: [Link]

  • Wyeth Pharmaceuticals. (2021). "Pristiq (Desvenlafaxine) Prescribing Information." FDA Access Data. Available at: [Link]

Sources

Technical Guide: Identification of Venlafaxine Metabolite Impurities in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioanalytical strategy for the identification and quantification of Venlafaxine (VEN), its active metabolite O-desmethylvenlafaxine (ODV), and associated metabolite impurities in human plasma.[1] It addresses the technical challenges of isobaric metabolite differentiation, matrix interference, and glucuronide back-conversion.

Executive Summary

Venlafaxine (VEN) is a serotonin-norepinephrine reuptake inhibitor (SNRI) extensively metabolized in the liver.[2][3][4][5] While VEN is the parent drug, its major metabolite, O-desmethylvenlafaxine (ODV) , is pharmacologically active and equipotent.[3][4][6] In drug development and therapeutic drug monitoring (TDM), the "impurity" profile in plasma refers not only to synthesis byproducts but primarily to circulating metabolites and degradation products that must be distinguished to ensure accurate pharmacokinetic (PK) and safety assessment.

Core Challenges:

  • Isobaric Interference: ODV and N-desmethylvenlafaxine (NDV) are structural isomers (

    
     264.2) requiring chromatographic resolution.[7][8]
    
  • Glucuronide Back-Conversion: Labile ODV-glucuronide can hydrolyze back to ODV during sample preparation or in the ion source, artificially inflating ODV quantification.

  • Matrix Complexity: Plasma phospholipids can suppress ionization, masking low-level metabolite impurities like N,O-didesmethylvenlafaxine (DDV).

Metabolic Landscape & Target Analytes

Understanding the metabolic pathway is the foundation of the analytical strategy. VEN is metabolized by CYP2D6 (to ODV) and CYP3A4 (to NDV).[2][5] Both secondary metabolites converge to N,O-didesmethylvenlafaxine (DDV).[8]

Target Analyte List
AnalyteAbbr.RoleMolecular Ion (

, m/z)
Key Characteristic
Venlafaxine VENParent278.2Tertiary amine
O-desmethylvenlafaxine ODVMajor Metabolite (Active)264.2Phenolic hydroxyl (labile)
N-desmethylvenlafaxine NDVMinor Metabolite (Inactive)264.2Secondary amine; Isobaric to ODV
N,O-didesmethylvenlafaxine DDVMinor Metabolite250.2Dual dealkylation
Venlafaxine N-oxide V-NOOxidative Impurity294.2Potential degradation product
Pathway Visualization

The following diagram maps the metabolic conversion and potential degradation pathways relevant to plasma analysis.

VenlafaxineMetabolism VEN Venlafaxine (VEN) m/z 278.2 ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) m/z 264.2 VEN->ODV CYP2D6 (Major Pathway) NDV N-desmethylvenlafaxine (NDV) (Minor Metabolite) m/z 264.2 VEN->NDV CYP3A4 (Minor Pathway) V_NO Venlafaxine N-oxide (Oxidative Impurity) m/z 294.2 VEN->V_NO Oxidation (Degradation/Metabolism) DDV N,O-didesmethylvenlafaxine (DDV) m/z 250.2 ODV->DDV CYP3A4 ODV_Glu ODV-Glucuronide (Conjugate) m/z 440.2 ODV->ODV_Glu UGT (Conjugation) NDV->DDV CYP2D6 ODV_Glu->ODV In-Source/Acidic Hydrolysis (Artifact)

Figure 1: Metabolic pathway of Venlafaxine illustrating the relationship between the parent drug, active metabolites, and potential analytical artifacts (red dotted line).[1][6][8][9]

Analytical Strategy: Causality & Design

Chromatographic Separation (The Isobaric Problem)

Challenge: ODV and NDV share the same precursor mass (


 264.2) and often share product ions (

58). Mass spectrometry alone cannot distinguish them if they co-elute. Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase rather than a standard C18.
  • Mechanism:[10] The phenyl ring in the column interacts via

    
     stacking with the aromatic rings of the analytes. The subtle difference in electron density between the phenolic ODV and the amine-modified NDV provides superior selectivity compared to hydrophobic interaction alone.
    
Sample Preparation (The Matrix Effect)

Choice: Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT).

  • Causality: Plasma contains phospholipids that cause ion suppression. PPT leaves phospholipids in the supernatant. LLE using Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane extracts the relatively non-polar VEN and metabolites while leaving polar phospholipids and glucuronides in the aqueous phase.

  • Benefit: This minimizes the "back-conversion" risk of ODV-glucuronide, as the glucuronide is not extracted into the organic layer.

Detailed Experimental Protocol

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis) for quantitation; Q-TOF for impurity ID.

  • Column: Phenomenex Kinetex F5 or Waters XSelect CSH Phenyl-Hexyl (

    
     mm, 1.7 µm).
    
Reagents
  • Internal Standard (IS): Venlafaxine-d6 and O-desmethylvenlafaxine-d6 (Deuterated IS is mandatory to compensate for matrix effects).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether).[7][11]

  • Buffer: 10 mM Ammonium Acetate (pH 9.0). Note: Basic pH keeps amines uncharged, improving extraction efficiency into organic solvent.

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.

  • Basification: Add 100 µL of 0.1 M Sodium Carbonate (pH ~10).

    • Why: Ensures VEN (pKa ~9.4) and metabolites are in their neutral free-base form for optimal organic extraction.

  • Extraction: Add 1.0 mL of MTBE . Cap and shake/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Freeze the aqueous bottom layer (dry ice/acetone bath) and pour off the organic top layer into a fresh tube.

    • Trustworthiness Check:[12] Freezing prevents contamination from the aqueous phase (which contains the interfering glucuronides).

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL Mobile Phase A/B (80:20). Vortex and centrifuge.

LC-MS/MS Parameters
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[8][12][13]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 60% B (Linear)

    • 3.0-3.5 min: 90% B (Wash)

    • 3.6-5.0 min: 10% B (Re-equilibration)

  • MRM Transitions:

    • VEN:

      
       (Quant), 
      
      
      
      (Qual)
    • ODV:

      
       (Quant), 
      
      
      
      (Qual)
    • NDV:

      
       (Quant), 
      
      
      
      (Qual - water loss)

Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC Quality Control Checks Sample Plasma Sample (200 µL) Prep LLE Extraction (MTBE + pH 10 Buffer) Sample->Prep Add IS Sep LC Separation (Phenyl-Hexyl Column) Prep->Sep Inject Reconstitute QC2 Back-Conversion: Monitor ODV in Glucuronide QC Prep->QC2 Detect MS/MS Detection (MRM Mode) Sep->Detect Elute QC1 Resolution Check: ODV vs NDV > 1.5 Sep->QC1 Data Data Analysis (Quant + Impurity ID) Detect->Data Integrate

Figure 2: Analytical workflow emphasizing Critical Quality Control points for metabolite identification.

Validation & Self-Validating Systems

To ensure Trustworthiness , the method must include specific controls for the known liabilities of Venlafaxine analysis.

Glucuronide Back-Conversion Check

Since ODV-glucuronide is abundant in plasma, it can hydrolyze to ODV in the ion source (in-source fragmentation) or during acidic evaporation.

  • Protocol: Inject a neat standard of ODV-glucuronide. Monitor the transition for ODV (

    
    ).
    
  • Acceptance Criteria: The response of ODV in the glucuronide standard must be < 1.0% of the response of an equivalent ODV standard. If higher, optimize source temperature (lower it) or declustering potential.

Metabolite Interference Check (MIST)
  • Protocol: Spike plasma with high concentrations of NDV (minor metabolite) and analyze.

  • Check: Ensure no peak appears at the retention time of ODV.

  • Resolution: The chromatographic resolution (

    
    ) between ODV and NDV must be 
    
    
    
    .

Quantitative Data Presentation

When reporting results, summarize the validation data as follows:

ParameterVenlafaxine (VEN)O-desmethylvenlafaxine (ODV)Acceptance Criteria
Linearity Range 1.0 – 500 ng/mL1.0 – 500 ng/mL

Precision (CV%) 2.5% – 8.1%3.1% – 9.2%

(20% at LLOQ)
Accuracy (Bias%) -4.2% to +5.1%-3.8% to +6.0%

Recovery 85% ± 5%82% ± 6%Consistent (>50%)
Matrix Effect 0.98 (Negligible)0.95 (Negligible)0.85 – 1.15

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7] Link

  • Liu, W., et al. (2007). "High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma." Journal of Chromatography B, 850(1-2), 405-411. Link

  • Matoga, M., et al. (2003). "Rapid high-performance liquid chromatographic measurement of venlafaxine and O-desmethylvenlafaxine in human plasma." Journal of Chromatography B, 790(1-2), 239-244. Link

  • Kingbäck, M., et al. (2010). "Stereoselective determination of venlafaxine and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 53(3), 583-590. Link

  • Bhatt, J., et al. (2005). "Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma." Journal of Chromatography B, 829(1-2), 75-81.[6] Link

Sources

Methodological & Application

Application Note: Internal Standard Selection for Venlafaxine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical framework for selecting and validating Internal Standards (IS) during the LC-MS/MS impurity profiling of Venlafaxine Hydrochloride. Unlike simple potency assays, impurity profiling requires the simultaneous quantification of the parent drug (LogP ~3.[1]2) and its significantly more polar degradation products, such as O-desmethylvenlafaxine (ODV, LogP ~0.3). This polarity span creates distinct ionization suppression zones, rendering single-IS approaches risky.[1] This protocol details a Dual-Anchor Isotopic Strategy to ensure compliance with ICH Q3A/B and M10 guidelines.

Part 1: The Analytical Challenge

Venlafaxine (VEN) is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its primary degradation pathway and metabolic route involve demethylation, yielding O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) .

The core analytical risk is Differential Matrix Effect :

  • Retention Time Gap: VEN elutes late on reverse-phase C18 columns. ODV elutes much earlier due to the phenolic hydroxyl group.[1]

  • Ionization Environment: Early-eluting impurities (ODV) often co-elute with unretained salts and phospholipids, leading to severe ion suppression.[1]

  • The Failure Mode: If you use Venlafaxine-d6 to correct for ODV, the IS (eluting late) will not experience the suppression affecting ODV (eluting early). The calculated concentration of ODV will be falsely elevated, potentially leading to OOS (Out of Specification) results.[1]

Table 1: Key Analytes and Physicochemical Properties
AnalyteTypeLogP (Approx)PolarityCritical Risk
Venlafaxine (VEN) API3.2HydrophobicLate eluter; Carryover
O-desmethylvenlafaxine (ODV) Major Impurity0.3HydrophilicEarly eluter; High Matrix Effect
N-desmethylvenlafaxine (NDV) Impurity2.8ModerateCo-elution with parent possible
Venlafaxine N-oxide Oxidative Deg.[2][3][4][5]1.5ModerateThermally unstable in source

Part 2: The Logic of Internal Standard Selection

To ensure data integrity, we employ a "Self-Validating" selection logic.[1] The choice of IS dictates the quantification method's robustness.[1]

The Hierarchy of Internal Standards
  • Gold Standard (Matched SILs): Use Venlafaxine-d6 for the parent and O-desmethylvenlafaxine-d6 for the polar impurities.[1] This corrects for specific matrix effects at both ends of the chromatogram.

  • Silver Standard (Single SIL): Use Venlafaxine-d6 for all analytes.[1] Acceptable only if the Matrix Factor (MF) for ODV is normalized effectively by VEN-d6 (requires validation proof).

  • Structural Analogs (Not Recommended): Compounds like Fluoxetine or Tramadol.[1] These fail to track ionization variability and are non-compliant for modern trace-level impurity profiling.[1]

Visualization: IS Selection Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate IS based on availability and regulatory stringency.

IS_Selection_Logic Start Start: Define Impurity Profile Q1 Is O-desmethylvenlafaxine (ODV) a critical impurity? Start->Q1 Q2 Is ODV-d6 commercially available? Q1->Q2 Yes Path_Silver STRATEGY B (Silver): Single SIL Use Ven-d6 for all analytes Q1->Path_Silver No (Parent only) Path_Gold STRATEGY A (Gold): Dual-Anchor Use Ven-d6 for Parent Use ODV-d6 for Polar Impurities Q2->Path_Gold Yes Q2->Path_Silver No (Cost/Supply issue) Validation REQUIRED VALIDATION: Calculate IS-Normalized Matrix Factor (Must be within 0.8 - 1.2) Path_Gold->Validation Path_Silver->Validation Fail Fail: Method Invalid (High Risk of OOS) Validation->Fail CV of IS-Norm MF > 15% Pass Pass: Proceed to Routine Analysis Validation->Pass CV of IS-Norm MF < 15%

Figure 1: Decision matrix for selecting Internal Standards based on impurity criticality and availability.

Part 3: Experimental Protocols

Materials & Preparation
  • IS Stock 1: Venlafaxine-d6 (1 mg/mL in Methanol).[1]

  • IS Stock 2: O-desmethylvenlafaxine-d6 (1 mg/mL in Methanol).[1]

  • Working IS Solution (The Cocktail): Dilute both to 500 ng/mL in 50:50 Methanol:Water.

LC-MS/MS Method Parameters
  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax RRHD), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B (Hold for retention of polar ODV)

    • 5.0 min: 95% B

    • 6.0 min: 95% B[1]

    • 6.1 min: 5% B (Re-equilibration is critical to prevent RT shift)

Matrix Effect Assessment (The "Self-Validating" Step)

To prove your IS selection works, you must perform the Post-Extraction Spike experiment as defined in ICH M10.

Protocol:

  • Set A (Neat Standard): Analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the eluate.[1]

  • Calculation:

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • IS-Normalized MF = MF(Analyte) / MF(Internal Standard)

Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .[5][6][7][8] If it exceeds this, your IS is not tracking the impurity correctly.[1]

Visualization: Validation Workflow

Validation_Workflow Blank Blank Matrix (6 Sources) Extract Extraction (PPT/SPE) Blank->Extract Spike Spike Analyte + IS (Post-Extraction) Extract->Spike Analyze LC-MS/MS Analysis Spike->Analyze Calc Calculate IS-Normalized Matrix Factor Analyze->Calc

Figure 2: Workflow for determining the IS-Normalized Matrix Factor (ICH M10 compliance).

Part 4: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
IS Response Drift Spray tip clogging or charging effects.[1]Divert flow to waste for the first 1 min and last 1 min of gradient.
ODV-d6 Signal Suppression Co-elution with phospholipids.[1]Monitor m/z 184 (Phospholipids).[1] If overlap exists, modify gradient slope or use SPE cleanup.
Cross-Talk (Interference) Deuterium scrambling or impure IS.Ensure IS purity >99%. Monitor "Blank + IS" samples for analyte peaks.[1][9]
Non-Linear Calibration Saturation of detector.[1]Venlafaxine ionizes very strongly.[1] Use a less sensitive transition or detune the source voltage.[1]

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1] Link

  • S. Ahmad et al. (2014).[1] Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma.[9] Journal of Chromatography B. Link[1]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.Link

  • Cayman Chemical. (2024). Venlafaxine-d6 Product Information.[1][10][11][12][13]Link

  • U.S. Pharmacopeia. (2023).[1] USP Monograph: Venlafaxine Hydrochloride.[1]Link

Sources

Application Note & Protocol: Robust Solid Phase Extraction of Venlafaxine and its Metabolites from Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and technically detailed guide for the solid phase extraction (SPE) of venlafaxine and its primary metabolites—O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (DDV)—from human urine samples. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for sample clean-up and concentration prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the rationale behind each step, from sample pre-treatment to the selection of a mixed-mode SPE sorbent, ensuring a self-validating and robust methodology.

Introduction: The Analytical Challenge

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body.[1][2][3] Its major active metabolite, O-desmethylvenlafaxine, and other minor metabolites are primarily excreted in the urine, largely as glucuronide conjugates.[4][5] For accurate quantification in toxicological and pharmacokinetic studies, it is crucial to not only isolate these compounds from the complex urine matrix but also to account for the conjugated forms. This necessity for a pre-analytical hydrolysis step, combined with the inherent variability of biological samples, presents a significant sample preparation challenge.[6]

This application note details a robust SPE protocol employing a mixed-mode cation exchange sorbent. This approach leverages both reversed-phase and ion-exchange mechanisms to achieve superior selectivity and sample cleanup compared to single-mode SPE methods.[7][8]

Analyte Properties: Guiding the Extraction Strategy

A successful SPE protocol is built upon a solid understanding of the physicochemical properties of the target analytes. Venlafaxine and its desmethyl metabolites are basic compounds, a characteristic that is central to the mixed-mode SPE strategy.

CompoundMolecular FormulapKa (Strongest Basic)logP
VenlafaxineC₁₇H₂₇NO₂8.912.69
O-desmethylvenlafaxine (ODV)C₁₆H₂₅NO₂~9.0 (Estimated)~2.2 (Estimated)
N-desmethylvenlafaxine (NDV)C₁₆H₂₅NO₂~9.1 (Estimated)~2.4 (Estimated)
N,O-didesmethylvenlafaxine (DDV)C₁₅H₂₃NO₂~9.2 (Estimated)~2.0 (Estimated)
Source: PubChem CID 5656 for Venlafaxine[9]; other values are estimated based on structural similarity.

The basic nature of these compounds (pKa > 8) allows for their positive ionization at a neutral or slightly acidic pH. This positive charge is the key to their retention on a strong cation exchange sorbent. The logP values indicate moderate lipophilicity, which allows for simultaneous retention by a reversed-phase mechanism (e.g., C8 or C18).

Experimental Workflow: A Visual Overview

The overall experimental workflow, from sample pre-treatment to the final eluate ready for analysis, is depicted below. This diagram illustrates the logical sequence of the protocol.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis Incubate centrifugation Centrifugation hydrolysis->centrifugation Remove Debris dilution Dilution & pH Adjustment centrifugation->dilution Prepare for Loading conditioning Column Conditioning equilibration Column Equilibration loading Sample Loading dilution->loading conditioning->equilibration equilibration->loading washing Interference Wash loading->washing elution Analyte Elution washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: High-level overview of the SPE protocol for venlafaxine and its metabolites in urine.

Detailed Protocol

This protocol is optimized for a mixed-mode strong cation exchange (SCX) sorbent with a reversed-phase component (e.g., C8).

Materials and Reagents
  • Mixed-mode SPE cartridges (e.g., 100 mg, 3 mL, C8/SCX)

  • β-glucuronidase from Patella vulgata or recombinant sources[10][11]

  • Ammonium acetate buffer (100 mM, pH 5.0)

  • Deionized water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Sample Pre-treatment: The Critical First Step

The goal of pre-treatment is to cleave the glucuronide conjugates and prepare the sample matrix for optimal interaction with the SPE sorbent.[12]

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).

    • Add a sufficient activity of β-glucuronidase (e.g., 5000 units). The optimal amount and source of the enzyme may require validation.[6]

    • Vortex gently and incubate at 65°C for 3 hours.[11] Alternatively, newer recombinant enzymes may allow for shorter incubation times at lower temperatures.[10]

    • Rationale: Incubation with β-glucuronidase at an optimal pH and temperature cleaves the glucuronide bond, liberating the free forms of the metabolites for extraction and subsequent analysis.[4][5]

  • Clarification and pH Adjustment:

    • After cooling to room temperature, centrifuge the sample at ≥2000 rpm for 10 minutes to pellet any precipitated proteins or debris.[11]

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with 2 mL of deionized water containing 0.1% formic acid.

    • Rationale: Centrifugation ensures a clear sample, preventing clogging of the SPE cartridge. Dilution reduces the viscosity of the urine and the concentration of endogenous interferences. Adjusting the pH to be at least 2 units below the pKa of the analytes ensures they are fully protonated (positively charged) for strong retention on the cation exchange phase.[13]

Solid Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold. Flow rates should be maintained at approximately 1-2 mL/min unless otherwise specified.

SPE_Steps cluster_prep Sorbent Preparation cluster_extraction Extraction Process cluster_elution Analyte Recovery Condition 1. Conditioning 2 mL Methanol Equilibrate 2. Equilibration 2 mL 0.1% Formic Acid in Water Condition->Equilibrate Load 3. Sample Loading Load pre-treated sample Equilibrate->Load Wash1 4. Wash 1 2 mL 0.1% Formic Acid in Water Load->Wash1 Wash2 5. Wash 2 2 mL Methanol Wash1->Wash2 Elute 6. Elution 2 mL 5% NH4OH in Methanol Wash2->Elute

Caption: Step-by-step solid phase extraction procedure.

  • Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Rationale: This step wets the bonded phase and activates the sorbent for interaction with the sample.[14]

  • Equilibration:

    • Pass 2 mL of deionized water with 0.1% formic acid through the cartridge. Do not allow the sorbent to dry.

    • Rationale: This step creates a pH environment similar to the pre-treated sample, ensuring efficient retention of the analytes.[14]

  • Sample Loading:

    • Load the entire pre-treated sample onto the cartridge at a slow, consistent flow rate (1 mL/min).

    • Rationale: A slow flow rate allows for sufficient interaction time between the analytes and the sorbent, maximizing retention through both reversed-phase and cation exchange mechanisms.

  • Washing:

    • Wash 1: Pass 2 mL of deionized water with 0.1% formic acid through the cartridge.

      • Rationale: This removes highly polar, water-soluble interferences like salts and urea without disrupting the ionic bond of the protonated analytes to the SCX sorbent.

    • Wash 2: Pass 2 mL of methanol through the cartridge.

      • Rationale: This step removes less polar, methanol-soluble interferences that are retained by the reversed-phase mechanism. The strong ionic bond of the analytes to the SCX phase prevents their premature elution.[7]

  • Elution:

    • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

    • Rationale: The high pH of the ammoniated methanol neutralizes the positive charge on the venlafaxine and its metabolites. This disrupts the ionic interaction with the SCX sorbent, allowing the analytes to be eluted by the strong organic solvent (methanol).

Post-Extraction Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Rationale: This step concentrates the analytes and ensures compatibility with the analytical instrumentation, leading to improved sensitivity.

Expected Performance and Troubleshooting

This mixed-mode SPE protocol is expected to yield high analyte recovery and clean extracts, resulting in minimal matrix effects during LC-MS/MS analysis.

ParameterExpected ValuePotential Cause for DeviationTroubleshooting Steps
Recovery >85%Incomplete hydrolysis; Improper pH for loading/elution; Sorbent drying; Wash solvent too strong.Optimize hydrolysis conditions; Verify pH of all solutions; Do not let sorbent dry before loading; Use a weaker wash solvent if analyte loss is observed.[14][15]
Reproducibility (RSD) <15%Inconsistent flow rates; Variable sample pre-treatment; Cartridge variability.Use a vacuum manifold with flow control; Standardize pre-treatment procedure; Use high-quality SPE cartridges.[13][16]
Extract Cleanliness HighInsufficient washing; Inappropriate wash solvent.Increase wash volume or try different organic wash solvents (e.g., acetonitrile).

Conclusion

The described solid phase extraction protocol provides a robust and reliable method for the isolation and concentration of venlafaxine and its major metabolites from human urine. By employing a mixed-mode sorbent and a systematic, chemically-justified approach, this method effectively addresses the challenges posed by the complex sample matrix and the metabolic profile of the analytes. The resulting clean extract is highly suitable for sensitive and accurate quantification by LC-MS/MS, making this protocol a valuable tool for clinical and forensic toxicology, as well as pharmacokinetic research.

References

  • Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). myadlm.org. [Link]

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023). PMC. [Link]

  • Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group. (2011). PubMed. [Link]

  • Urine Analysis: The Good, the Bad, and the Ugly. (2020). LCGC International. [Link]

  • Venlafaxine (T3D2736). (n.d.). Exposome-Explorer. [Link]

  • Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. (2019). mecsj. [Link]

  • S*Pure Extraction Methods Guide Mixed-Mode Drug-Clean SPE. (n.d.). MZ-Analysentechnik. [Link]

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (2013). Psychiatria Polska. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. [Link]

  • How Can We Improve Our Solid Phase Extraction Processes?. (2025). SCION Instruments. [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025). Waters Blog. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. (n.d.). Agilent. [Link]

  • [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. (2013). PubMed. [Link]

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (2025). ResearchGate. [Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2012). Systematic Reviews in Pharmacy. [Link]

  • solid phase extraction and lc-ms/ms method for quantification of venlafaxine and its active metabolite. (n.d.). SciSpace. [Link]

  • Physiologically Based Pharmacokinetic Model of CYP2D6 Associated Interaction Between Venlafaxine and Strong Inhibitor Bupropion—The Influence of Age-Relevant Changes and Inhibitory Dose to Classify Therapeutical Success and Harm. (n.d.). PMC. [Link]

  • Venlafaxine. (n.d.). PubChem. [Link]

  • Cumhuriyet Science Journal. (n.d.). DergiPark. [Link]

  • venlafaxine. (n.d.). ClinPGx. [Link]

  • NOTE UV-Spectrophotometric Estimation of Venlafaxine Hydrochloride. (n.d.). Semantic Scholar. [Link]

  • VENLAFAXINE (PD010124, PNVNVHUZROJLTJ-UHFFFAOYSA-N). (n.d.). Probes & Drugs. [Link]

Sources

Application Note: LC-MS/MS Quantitation & Retention Profiling of rac Dehydro-O-desmethyl Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the bioanalysis and impurity profiling of Venlafaxine and its metabolites.

Executive Summary

rac Dehydro-O-desmethyl Venlafaxine is a specific degradation product and minor metabolite of O-desmethylvenlafaxine (Desvenlafaxine), the major active metabolite of the antidepressant Venlafaxine.[1] Chemically, it is formed by the dehydration of the cyclohexanol ring to a cyclohexene ring.

This protocol details the HPLC retention behavior and LC-MS/MS quantification of this analyte using its deuterated analog, rac Dehydro-O-desmethyl Venlafaxine-d6 , as an Internal Standard (IS).[1] Due to the structural loss of the tertiary hydroxyl group, this analyte exhibits distinct hydrophobicity changes compared to the parent drug, necessitating specific gradient optimization for resolution.

Key Technical Insights
  • Retention Logic: The "Dehydro" modification removes a polar tertiary alcohol, significantly increasing hydrophobicity. Consequently, this analyte elutes later than O-desmethylvenlafaxine (ODV) and often later than Venlafaxine in Reverse Phase (RP) chromatography.[1]

  • Isotope Effect: The d6-labeled standard will co-elute with the unlabeled analyte (retention time difference < 0.05 min), making it an ideal IS for compensating matrix effects.[1]

  • Detection: MS/MS is required for specific detection due to the low physiological abundance of this metabolite/impurity.

Chemical Characterization & Properties[1][2][3][4][5]

Understanding the physicochemical shift is crucial for predicting HPLC behavior.

PropertyO-desmethylvenlafaxine (Parent Metabolite)rac Dehydro-O-desmethyl Venlafaxine (Target Analyte)Impact on RP-HPLC
Structure Phenol + Cyclohexanol ringPhenol + Cyclohexene ringIncreased Hydrophobicity
Polarity High (Two -OH groups)Medium (One -OH, One Double Bond)Longer Retention Time
pKa (Base) ~9.6 (Amine)~9.4 (Amine)Requires High pH or Acidic Ion Pairing
LogP ~0.5 - 1.0> 2.0 (Estimated)Stronger interaction with C18

Experimental Protocol

A. Reagents and Standards
  • Analyte: rac Dehydro-O-desmethyl Venlafaxine (Unlabeled).[1]

  • Internal Standard: rac Dehydro-O-desmethyl Venlafaxine-d6 (Isotopic purity > 99%).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.[1]

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts for hydrophobic metabolites than protein precipitation.[1]

  • Aliquot: Transfer 200 µL of plasma into a clean tube.

  • Spike: Add 20 µL of IS Working Solution (rac Dehydro-O-desmethyl Venlafaxine-d6 at 100 ng/mL).

  • Basify: Add 50 µL of 0.1 M NaOH (to suppress ionization of the phenol and amine, driving them into organic phase).

  • Extract: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50).

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Reconstitute: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A/B (80:20).

C. LC-MS/MS Conditions[1][6][7]
1. Chromatographic Separation
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Phase (e.g., Waters BEH C18 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C.[1]

Mobile Phase Configuration:

  • MP A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).[1]

  • MP B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold (Elute polar salts)
0.50 10% Start Gradient
3.50 90% Ramp to elute hydrophobic Dehydro-analog
4.50 90% Wash
4.60 10% Re-equilibration

| 6.00 | 10% | End of Run |

2. Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode (Protonated molecular ion

    
    ).[1]
    
  • Source Temp: 500°C.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Retention Time (Approx)*
ODV (Ref)264.258.1 / 107.1251.8 min
Venlafaxine (Ref)278.258.1 / 121.1282.4 min
Dehydro-ODV (Target)246.2 107.1 (Quant)303.1 min
Dehydro-ODV-d6 (IS)252.2 107.1 303.1 min

Note: Retention times are estimates based on the hydrophobicity shift on a 50mm C18 column. The Dehydro-analog elutes significantly later than the parent ODV.[1]

Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the role of the d6-IS in correcting extraction variability.

G Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (rac Dehydro-ODV-d6) Sample->IS_Add Spiking LLE LLE Extraction (NaOH + MTBE) IS_Add->LLE Basification Recon Evaporation & Reconstitution LLE->Recon Organic Layer HPLC UHPLC Separation (C18 Gradient) Recon->HPLC Injection MS MS/MS Detection (MRM Mode) HPLC->MS Elution (RT ~3.1 min) Data Quantitation (Ratio Analyte/IS) MS->Data Integration

Caption: Workflow for the extraction and LC-MS/MS quantitation of Dehydro-O-desmethyl Venlafaxine using d6-IS.

Results & Discussion: Interpreting Retention Times

The Hydrophobicity Shift

In standard Reverse Phase chromatography, retention is governed by the partition coefficient between the mobile phase and the stationary phase.

  • O-desmethylvenlafaxine (ODV): Contains a phenol and a cyclohexanol.[1] It is the most polar and elutes first (e.g., RT 1.8 min).

  • Venlafaxine: Contains a methoxy group (less polar than phenol) and a cyclohexanol.[2][3] It elutes second (e.g., RT 2.4 min).[1]

  • Dehydro-O-desmethyl Venlafaxine: The dehydration event removes the cyclohexanol hydroxyl group, creating a double bond.[1] While the phenol remains, the loss of the aliphatic -OH makes the molecule significantly more hydrophobic. Expect this peak to elute last or co-elute with Venlafaxine depending on the exact % organic modifier, but distinct from ODV.

Deuterium Isotope Effect

The d6-labeled Internal Standard will have a retention time virtually identical to the unlabeled analyte.[1] However, due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds, deuterated isotopologs can sometimes elute slightly earlier (by 0.02–0.05 min) on high-efficiency columns.[1] This is normal and does not affect quantitation if the integration windows are set correctly.

System Suitability Criteria
  • Resolution (Rs): > 1.5 between ODV and Dehydro-ODV.[1]

  • Tailing Factor: < 1.5 for the Dehydro-ODV peak (amine tailing can be suppressed with ammonium formate).[1]

  • IS Response: Variation < 15% across the run.[4]

References

  • Samanidou, V., Nazyropoulou, C., & Kovatsi, L. (2011).[5] A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Bioanalysis. Available at: [Link]

  • Dubey, S. K., et al. (2013).[6] Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Liu, W., et al. (2007). High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma. Journal of Chromatography B. Available at: [Link]

  • PubChem. (2023).[1] D,L-O-Desmethyl Venlafaxine-d6 Compound Summary. Available at: [Link][1]

Sources

Quantitative Analysis of Venlafaxine and its Major Metabolite in Biological Matrices using Stable Isotope Dilution and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Forensic Toxicology

Introduction: The Forensic Context of Venlafaxine

Venlafaxine, marketed under trade names like Effexor®, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its widespread use means it is frequently encountered in forensic toxicology casework, including driving under the influence of drugs (DUID), drug-facilitated crimes, and postmortem investigations.

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[2][3][4] ODV is pharmacologically equipotent to the parent drug; therefore, accurate toxicological assessment requires the simultaneous quantification of both venlafaxine (VEN) and ODV.[5] The concentration ratio of VEN to ODV can also provide valuable insight into an individual's metabolic capacity, which may be relevant for case interpretation.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its high sensitivity and specificity.[7][8] The gold standard for quantification via LC-MS/MS is the use of stable isotope-labeled internal standards (SIL-IS).[9][10] This application note provides a detailed protocol for the robust, accurate, and defensible quantification of venlafaxine and O-desmethylvenlafaxine in whole blood using their corresponding deuterated analogs, Venlafaxine-d6 and rac-O-desmethylvenlafaxine-d6.

Venlafaxine Metabolism: The "Why" Behind Measuring the Metabolite

The pharmacological activity and metabolic profile of venlafaxine are central to its toxicological interpretation. After administration, venlafaxine undergoes significant first-pass metabolism.

  • Primary Pathway (O-demethylation): The most significant metabolic route is the removal of a methyl group from the methoxyphenyl moiety, catalyzed almost exclusively by CYP2D6, to form O-desmethylvenlafaxine (ODV).[3][11] Since ODV has comparable pharmacological activity to venlafaxine, the total therapeutic and toxic effect is a function of the combined concentrations of both compounds.[1]

  • Secondary Pathway (N-demethylation): A minor pathway, mediated by CYP3A4 and CYP2C19, involves the removal of a methyl group from the dimethylamino moiety to form N-desmethylvenlafaxine (NDV), a less active metabolite.[3][7][11]

  • Further Metabolism: Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[3][12]

The heavy reliance on CYP2D6 for the primary metabolic pathway means that individuals with genetic variations in this enzyme (e.g., "poor metabolizers") will clear the parent drug more slowly, leading to a higher VEN/ODV ratio and potentially a greater risk of adverse effects at standard doses.[5][6]

G VEN Venlafaxine (VEN) ODV O-Desmethylvenlafaxine (ODV) (Active) VEN->ODV CYP2D6 (Major Pathway) NDV N-Desmethylvenlafaxine (NDV) (Less Active) VEN->NDV CYP3A4 / CYP2C19 (Minor Pathway) NODV N,O-Didesmethylvenlafaxine (NODV) ODV->NODV CYP2C19/3A4 NDV->NODV CYP2D6

Caption: Primary metabolic pathways of Venlafaxine.

The Internal Standard: Ensuring Analytical Accuracy

The principle of stable isotope dilution mandates an internal standard (IS) that is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, ²H).[9][13] This is the most effective way to correct for variations during every step of the analytical process, including sample extraction, potential matrix effects (ion suppression or enhancement), and instrument variability.[10][14]

For this assay, two separate internal standards are required for maximum accuracy:

  • Venlafaxine-d6: Used for the quantification of Venlafaxine.

  • rac-O-desmethylvenlafaxine-d6: Used for the quantification of O-desmethylvenlafaxine.[15]

These specific SIL-IS are chosen because they co-elute chromatographically and have nearly identical ionization efficiencies as their non-labeled counterparts, ensuring that any analytical variation affects both the analyte and the IS equally.[10]

Note on "rac Dehydro-O-desmethyl Venlafaxine-d6": The compound "rac Dehydro-O-desmethyl Venlafaxine" is a known impurity of O-desmethylvenlafaxine.[16] While a deuterated version could theoretically be synthesized, it would not be the ideal internal standard for quantifying either venlafaxine or its primary metabolite, O-desmethylvenlafaxine. An ideal IS must share the exact core chemical structure of the target analyte to ensure identical behavior.[14] Using a deuterated impurity to quantify the main metabolite would introduce unacceptable analytical variance.

Table 1: Properties of Analytes and Internal Standards

Compound Role Chemical Formula Molecular Weight ( g/mol )
Venlafaxine (VEN) Analyte C₁₇H₂₇NO₂ 277.40
O-Desmethylvenlafaxine (ODV) Analyte C₁₆H₂₅NO₂ 263.37
Venlafaxine-d6 Internal Standard C₁₇H₂₁D₆NO₂ 283.44

| rac-O-desmethylvenlafaxine-d6 | Internal Standard | C₁₆H₁₉D₆NO₂ | 269.42[15][17] |

Detailed Analytical Protocol

This protocol is designed for the analysis of whole blood and is validated according to the principles outlined in the ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology.[18]

Materials and Reagents
  • Reference Standards: Venlafaxine, rac-O-desmethylvenlafaxine (certified solutions, 1 mg/mL).

  • Internal Standards: Venlafaxine-d6, rac-O-desmethylvenlafaxine-d6 (certified solutions, 100 µg/mL).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water (18 MΩ·cm).

  • Matrix: Certified drug-free human whole blood.

Preparation of Solutions
  • Stock Solutions (1 µg/mL): Prepare separate stock solutions for calibrators and quality controls by diluting the 1 mg/mL certified standards in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Venlafaxine-d6 and rac-O-desmethylvenlafaxine-d6 stock solutions in 50:50 acetonitrile:water. This solution is added to every sample, ensuring a consistent concentration for normalization.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid, effective, and robust method for removing the bulk of proteinaceous material from blood samples, which would otherwise interfere with the LC-MS system.[19]

Step-by-Step Procedure:

  • Aliquot: To labeled 1.5 mL microcentrifuge tubes, add 100 µL of sample (calibrator, control, or case specimen).

  • Add Internal Standard: Add 25 µL of the 100 ng/mL Internal Standard Working Solution to every tube.

  • Precipitate: Add 300 µL of ice-cold acetonitrile. The cold temperature and organic solvent cause proteins to denature and precipitate out of solution.

  • Vortex: Vortex each tube vigorously for 10 seconds to ensure complete mixing and efficient protein precipitation.

  • Centrifuge: Centrifuge at 12,000 x g for 10 minutes. This pellets the solid protein debris at the bottom of the tube.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis. Avoid disturbing the protein pellet.

Instrumental Parameters

The following are typical starting parameters. The method must be optimized and validated on the specific instrument used.

Table 2: LC-MS/MS Instrumental Parameters

Parameter Setting
Liquid Chromatography
LC System: Agilent 1290 Infinity II or equivalent
Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.8 mL/min
Gradient: 10% B to 90% B over 3.0 min, hold for 1.0 min, re-equilibrate
Injection Volume: 5 µL
Column Temperature: 40°C
Mass Spectrometry
MS System: Sciex 5500 QTRAP or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transitions: Venlafaxine: 278.2 → 260.2 (Quantifier), 278.2 → 58.1 (Qualifier)[20]
Venlafaxine-d6: 284.2 → 266.2
ODV: 264.2 → 246.2 (Quantifier), 264.2 → 58.1 (Qualifier)
ODV-d6: 270.2 → 252.2
Collision Gas: Nitrogen
IonSpray Voltage: 5500 V

| Temperature: | 500°C |

Analytical Workflow Visualization

G cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt & Login Aliquot 1. Aliquot 100 µL Sample SampleReceipt->Aliquot Spiking Prepare Calibrators & QCs Spiking->Aliquot Add_IS 2. Add 25 µL IS Aliquot->Add_IS Precip 3. Add 300 µL Acetonitrile Add_IS->Precip Vortex 4. Vortex Precip->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS DataReview Data Review & Integration LCMS->DataReview Report Final Report Generation DataReview->Report

Caption: High-level workflow for venlafaxine analysis.

Method Validation Summary

A new analytical method in forensic toxicology must be rigorously validated to prove it is fit-for-purpose.[18][21] All validation experiments must be performed on fortified blank matrix samples.[18] The following table summarizes the key validation parameters and typical acceptance criteria based on the ANSI/ASB Standard 036.[18]

Table 3: Summary of Validation Experiments and Acceptance Criteria

Validation Parameter Purpose Typical Experiment Acceptance Criteria
Calibration Model & Linearity To establish the relationship between concentration and instrument response. Analyze calibrators in duplicate over 8-10 concentrations (e.g., 5-1000 ng/mL). Linear regression with 1/x weighting; Correlation coefficient (r²) ≥ 0.99. Calibrator points must be within ±20% of target.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably and accurately quantified. Analyze 5 replicates at the proposed LOQ. Bias within ±20% of target; Precision (CV) ≤ 20%.
Bias (Accuracy) & Precision To determine how close results are to the true value and how reproducible they are. Analyze 5 replicates of low, mid, and high concentration QCs on 3 separate days. Bias within ±20% of target; Within-run and Between-run Precision (CV) ≤ 15%.[21]
Selectivity / Interference To ensure other substances do not interfere with the detection of the target analytes. Analyze 10 different blank matrix sources; Analyze blank matrix fortified with commonly co-administered drugs. No significant peaks (>20% of LOQ response) at the retention time of analytes or IS.
Matrix Effects To assess the impact of the biological matrix on analyte ionization. Compare analyte response in post-extraction fortified blank matrix vs. neat solvent. Ion suppression/enhancement should be consistent across sources and compensated for by the SIL-IS.

| Stability | To determine analyte stability under various storage and handling conditions. | Analyze low and high QCs after freeze/thaw cycles (3x), and after 24h at room temperature (bench-top). | Mean concentration must be within ±20% of the nominal value. |

Conclusion

This application note details a robust and reliable LC-MS/MS method for the simultaneous quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in whole blood. The use of the appropriate stable isotope-labeled internal standards, Venlafaxine-d6 and rac-O-desmethylvenlafaxine-d6, is critical for achieving the high degree of accuracy and precision required in forensic toxicology. The described sample preparation technique is simple and efficient, and the method is suitable for validation according to current forensic standards. This provides the forensic toxicologist with a powerful tool for casework in DUID, clinical, and postmortem investigations.

References

  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. Available at: [Link]

  • Haslemo, T., Eliasson, E., Jukić, M. M., Ingelman-Sundberg, M., & Molden, E. (2019). Significantly lower CYP2D6 metabolism measured as the O/N-desmethylvenlafaxine metabolic ratio in carriers of CYP2D641 versus CYP2D69 or CYP2D6*10. British Journal of Clinical Pharmacology, 85(1), 194–201. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 21, 2026, from [Link]

  • ASB Standards Board. (2019). ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board. Available at: [Link]

  • Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials.
  • S.A.J.C.R. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
  • PharmGKB. (2013, March 29). Venlafaxine Pathway, Pharmacokinetics. Retrieved February 21, 2026, from [Link]

  • Axios Research. (n.d.). O-Desmethyl Venlafaxine-d6. Retrieved February 21, 2026, from [Link]

  • Lee, H., et al. (2014). Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. ResearchGate. Available at: [Link]

  • El-Beqqali, A., & Kussak, A. (2015). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. ResearchGate. Available at: [Link]

  • SOFT / AAFS. (2006). Forensic Toxicology Laboratory Guidelines. Available at: [Link]

  • Psych Scene Hub. (2022, March 13). Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. Retrieved February 21, 2026, from [Link]

  • Small Molecule Pathway Database (SMPDB). (n.d.). Venlafaxine Metabolism Pathway. Retrieved February 21, 2026, from [Link]

  • Chiron. (n.d.). Why do toxicologists need an internal standard?. Retrieved February 21, 2026, from [Link]

  • Dussy, F. E., et al. (2004). The Application of LC-MS in Forensic Toxicology. CHIMIA International Journal for Chemistry, 58(12), 859-864.
  • Wang, X., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. HubSpot. Available at: [Link]

  • Rocchi, P., et al. (2022). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 27(1), 166. Available at: [Link]

  • Jourdil, N., et al. (2004). Relationship between O-desmethylvenlafaxine/venlafaxine (ODV/V) formation ratios and (+)/(-) enantiomeric ratios in 35 patients. ResearchGate. Available at: [Link]

  • Singh, D., & Saadabadi, A. (2024). Venlafaxine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474.
  • Anastassiades, M., et al. (2023). In-Vitro Modified QuEChERS Based Analytical Method for Simultaneous Detection of Antidepressant Drugs from Biological Matrices. Biointerface Research in Applied Chemistry.
  • Faria, M. J., et al. (2012). Main metabolic pathways of venlafaxine (VEN) in humans. ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2016). SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA. Journal of the Chilean Chemical Society, 61(3), 3130-3135.
  • American Academy of Forensic Sciences. (2019). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. ResearchGate. Available at: [Link]

  • Sousa, M., et al. (2021). A review of current bioanalytical approaches in sample pretreatment techniques for the determination of antidepressants in biological fluids. TrAC Trends in Analytical Chemistry, 143, 116418.
  • Psychopharmacology Institute. (2016, September 7). Venlafaxine and Desvenlafaxine: Differences and Similarities. Retrieved February 21, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 21, 2026, from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard for Laboratory Personnel. NIST. Available at: [Link]

  • Khan, A., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 11(4), 387-400.
  • U.S. Food and Drug Administration. (n.d.). Effexor® (venlafaxine hydrochloride) Tablets Label. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Eliminating Matrix Effects in Dehydro-O-desmethyl Venlafaxine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ODV-MX-SOL-001 Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Executive Summary

You are likely encountering signal instability, poor reproducibility, or sensitivity loss in the LC-MS/MS analysis of Dehydro-O-desmethyl Venlafaxine (and its parent O-desmethylvenlafaxine/ODV). These issues are classically attributed to Matrix Effects (ME) —specifically, ion suppression caused by endogenous phospholipids (PLs) in plasma or serum.

Because Venlafaxine metabolites are polar amines, they often co-elute with early-eluting matrix components on standard C18 columns. This guide provides a self-validating workflow to diagnose, eliminate, and correct these effects.

Module 1: Diagnostic Workflow (Is it Matrix Effect?)

Before changing your extraction chemistry, you must visualize the ionization environment. We use the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion
  • Setup: Connect a syringe pump to the LC flow via a T-piece located after the analytical column but before the MS source.

  • Infusion: Infuse a neat standard of Dehydro-O-desmethyl Venlafaxine (100 ng/mL) at 10 µL/min.

  • Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method) via the LC autosampler.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A sharp "dip" or "valley" indicates ion suppression; a "hill" indicates enhancement.

Visualizing the Problem

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Junction Column->T_Piece Eluent Syringe Syringe Pump (Infuse Analyte) Syringe->T_Piece Constant Analyte Flow MS Mass Spectrometer T_Piece->MS Data Chromatogram: Look for Dips/Peaks MS->Data

Figure 1: Post-Column Infusion setup to visualize zones of ion suppression.

Module 2: The Root Cause Fix (Sample Preparation)

If you are using Protein Precipitation (PPT) with Acetonitrile or Methanol, you are retaining >90% of plasma phospholipids (glycerophosphocholines and lysophosphatidylcholines). These elute continuously and suppress ionization.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .

Comparison of Methodologies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Phospholipid Removal Plates (PLR)
Cleanliness Low (High Matrix Effect)High (Excellent Clean-up)High (Specific PL Removal)
Analyte Recovery HighVariable (pH dependent)High (>90%)
Throughput HighLow (Labor intensive)High (96-well format)
Cost LowMediumMedium-High
Recommendation Avoid Gold Standard Modern Alternative
Protocol: LLE for Dehydro-O-desmethyl Venlafaxine

Based on validated methods for Venlafaxine metabolites [1, 2].

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard (ODV-d6).

  • Basify: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH > 9). Rationale: Ensure the amine is uncharged to partition into the organic phase.

  • Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) .

    • Alternative: Hexane:Ethyl Acetate (1:1).

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube.

  • Dry: Evaporate under nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (e.g., 0.1% Formic Acid in H2O/MeOH).

Module 3: The Separation Fix (Chromatography)

Standard C18 columns often fail to retain polar metabolites like Dehydro-O-desmethyl Venlafaxine sufficiently, causing them to elute in the "void volume" where salts and unretained matrix components suppress signal.

Column Selection Strategy
  • Problem: Analyte elutes at k' < 2 (too early).

  • Solution: Use Biphenyl or PFP (Pentafluorophenyl) stationary phases. These provide "pi-pi" interactions with the aromatic ring of Venlafaxine derivatives, increasing retention and selectivity without requiring high-pH mobile phases.

Column_Selection Start Start: Analyte Elutes Early (< 1.5 min) Decision Is Mobile Phase pH adjustable? Start->Decision High_pH Use High pH (pH 10) Column: C18 Hybrid (e.g., BEH C18) Result: Amine deprotonated -> High Retention Decision->High_pH Yes Low_pH Must use Low pH (Formic Acid)? Decision->Low_pH No Biphenyl Use Biphenyl or PFP Column Mechanism: Pi-Pi Interaction Result: Shifts analyte away from solvent front Low_pH->Biphenyl Preferred HILIC Use HILIC Mode (Bare Silica/Amide) Result: Elution order reversed (Matrix elutes first) Low_pH->HILIC Alternative

Figure 2: Decision tree for chromatographic optimization to avoid matrix co-elution.

Module 4: The Mathematical Fix (Internal Standards)

You must use a Stable Isotope Labeled (SIL) Internal Standard. An analog (like Tramadol or generic amine) is insufficient because it will not experience the exact same suppression event as the analyte.

  • Required IS: O-desmethylvenlafaxine-d6 (ODV-d6).

  • Mechanism: Even if matrix effects suppress the signal by 50%, the SIL-IS will be suppressed by exactly 50% at the same retention time. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Troubleshooting FAQs

Q1: I see a "dip" in my analyte signal even after LLE. Why? A: You may be experiencing "carryover" of phospholipids from previous injections if your gradient doesn't go to 95-100% Organic for long enough.

  • Fix: Ensure your gradient wash step holds at high organic (e.g., 95% ACN) for at least 2 column volumes to elute late-eluting lipids [3].

Q2: Can I use a guard column to remove matrix? A: No. Guard columns only trap particulates. They do not remove dissolved phospholipids. You need Trap-and-Elute hardware or better sample prep (Module 2).

Q3: My "Dehydro" metabolite peak is splitting. A: Dehydro-O-desmethyl Venlafaxine can exist in tautomeric forms or may be sensitive to pH. Ensure your mobile phase is buffered (e.g., 2mM Ammonium Formate + 0.1% Formic Acid) rather than just using acidified water to stabilize the peak shape.

Q4: Is "Dehydro-O-desmethyl Venlafaxine" the same as "N-desmethyl Venlafaxine"? A: No. They are different metabolites. However, they are isobaric or structurally similar. You must ensure baseline separation between ODV, N-desmethyl, and the Dehydro-analogs using the Biphenyl/PFP column recommended in Module 3.

References

  • Reddy, S. D., et al. (2011).[1] "A Highly Sensitive LC-MS/MS Method for Determination of Desvenlafaxine in Rabbit Plasma and its Application to Rabbit Pharmacokinetic Study." Journal of Analytical & Bioanalytical Techniques. (Demonstrates the efficacy of MTBE LLE for ODV analysis).

  • Bhatt, J., et al. (2008). "Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma." Journal of Pharmaceutical and Biomedical Analysis. (Validation of matrix effect limits for Venlafaxine metabolites).

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (The seminal paper on phospholipid monitoring and removal).

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." (Regulatory requirements for Matrix Factor assessment).

Sources

Technical Guide: ESI Source Optimization for Dehydro-O-desmethyl Venlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing ESI Source Parameters for Dehydro-O-desmethyl Venlafaxine (Dehydro-ODV)

Audience: Analytical Chemists, DMPK Scientists, and Mass Spectrometry Core Managers. Analyte Profile: Dehydro-O-desmethyl Venlafaxine (Dehydro-ODV). Chemical Context: A degradation product (impurity) of O-desmethylvenlafaxine (Desvenlafaxine) formed via acid-catalyzed dehydration of the cyclohexanol moiety.[1] Molecular Weight: ~245.36 Da | Target Ion [M+H]+: m/z 246.2.

Introduction & Analyte Chemistry

Dehydro-O-desmethyl Venlafaxine (Dehydro-ODV) is a tertiary amine containing a phenol group and a cyclohexenyl ring. Unlike its parent compound (Desvenlafaxine), which contains a tertiary alcohol, Dehydro-ODV is less polar and lacks the hydroxyl group responsible for in-source water loss.

Critical Technical Challenge: The primary challenge in analyzing Dehydro-ODV is specificity . The parent drug, O-desmethylvenlafaxine (ODV, m/z 264), often undergoes in-source dehydration inside the ESI source, creating an artifact signal at m/z 246 that mimics Dehydro-ODV.

  • True Dehydro-ODV: Present in the vial before injection. Elutes later (less polar).

  • In-Source Dehydro-ODV: Created inside the MS source from ODV. Elutes at the retention time of ODV.

This guide focuses on maximizing sensitivity for the True Dehydro-ODV while ensuring chromatographic resolution from the in-source artifact.

Pre-Optimization: Mobile Phase Chemistry

Before touching the MS source, the liquid chromatography (LC) conditions must establish a stable ionization environment.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Reasoning: The dimethylamino group (pKa ~9.4) is readily protonated under acidic conditions.

  • Mobile Phase Modifiers:

    • Recommended: 0.1% Formic Acid or 5 mM Ammonium Formate (pH ~3.5).

    • Mechanism:[2] Low pH ensures the amine is fully protonated (

      
      ) before entering the source, maximizing ionization efficiency.
      
  • Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN).

    • Insight: MeOH often provides better ionization for amines in ESI, but ACN may be required for the chromatographic resolution of the Dehydro impurity from the parent drug.

ESI Source Parameter Optimization

This section details the step-by-step optimization of the Electrospray Ionization (ESI) source. Parameters are generalized for modern triple quadrupoles (e.g., Sciex, Waters, Agilent, Thermo); specific values may vary by instrument geometry.

Step 1: Capillary Voltage (Spray Voltage)
  • Starting Point: 3.0 – 3.5 kV (ESI+)

  • Optimization Logic:

    • Dehydro-ODV is a small molecule. Excessively high voltage (>4.5 kV) can cause discharge or in-source fragmentation (breaking the dimethylamino chain).

    • Protocol: Infuse a 100 ng/mL standard. Ramp voltage from 2.0 kV to 5.0 kV in 0.5 kV increments. Plot Signal-to-Noise (S/N). Select the lowest voltage that provides the plateaued maximum signal to preserve source cleanliness.

Step 2: Source Temperature (Desolvation Temp)
  • Starting Point: 450°C – 550°C

  • Optimization Logic:

    • Unlike the parent ODV (which is thermally labile and dehydrates), Dehydro-ODV is already dehydrated and thermally stable.

    • Higher temperatures improve desolvation efficiency for the less polar cyclohexenyl ring.

    • Caution: If your sample also contains the parent ODV, extremely high temperatures will increase the "In-Source Dehydro-ODV" background noise.

    • Target: Maximize temp for sensitivity, but keep it low enough to prevent thermal degradation of the dimethylamino tail.

Step 3: Cone Voltage / Declustering Potential (DP)
  • Starting Point: 30 – 50 V

  • Optimization Logic:

    • This parameter controls the energy imparted to ions as they pass through the vacuum interface.

    • Too Low: Poor transmission, high solvent cluster background.

    • Too High: Fragmentation of the [M+H]+ (m/z 246) into product ions (likely m/z 58, the dimethylamine fragment).

    • Protocol: Ramp DP/Cone Voltage while monitoring m/z 246. Look for the "sweet spot" just before the intensity drops due to fragmentation.

Step 4: Gas Flows (Nebulizer & Desolvation)
  • Nebulizer Gas (Gas 1): 40–60 psi (High flow needed for stable spray).

  • Desolvation/Heater Gas (Gas 2): 50–70 psi.

  • Cone Gas (Curtain Gas): 20–30 psi.

    • Role: Protects the orifice from neutrals. For dirty matrices (plasma/urine), keep this higher to prevent contamination.

Summary of Optimized Parameters

ParameterRecommended RangeMechanism of Action
Ionization Mode ESI Positive (+)Protonation of dimethylamino group.
Capillary Voltage 2.5 – 3.5 kVStable Taylor cone formation without discharge.
Source Temp 450°C – 550°CEfficient solvent evaporation for the hydrophobic alkene.
Cone Voltage (DP) 35 – 50 VMaximizes transmission of [M+H]+; prevents fragmentation.
Desolvation Gas 800 – 1000 L/hr (High)Critical for breaking droplets in high aqueous mobile phases.
Mobile Phase pH 3.0 – 4.0Ensures analyte is pre-charged in solution.

Troubleshooting & FAQs

Q1: I see a peak for Dehydro-ODV (m/z 246) at the exact same retention time as O-desmethylvenlafaxine. Is this real?

Answer: Likely No . This is the classic In-Source Dehydration Artifact .

  • Cause: The high temperature/voltage in the source strips a water molecule from the parent ODV (m/z 264), creating an ion at m/z 246.

  • Diagnosis: Inject a pure standard of ODV.[3] If you see a peak at m/z 246, it is an artifact.

  • Solution: You must chromatographically separate the True Dehydro-ODV (impurity) from the Parent ODV. The True Dehydro-ODV is less polar and should elute later on a C18 column.

Q2: My signal for Dehydro-ODV is unstable (RSD > 10%).

Answer: Check the Nebulizer Gas Flow . Dehydro-ODV is more hydrophobic than the parent. If the spray is not fine enough, ionization becomes erratic. Increase the Nebulizer Gas (Gas 1) by 5-10 psi to improve droplet shearing. Also, verify that the Capillary Voltage is not in "discharge" mode (look for jagged baseline).

Q3: Can I use Ammonium Acetate instead of Formic Acid?

Answer: Yes, but Formic Acid is preferred . Ammonium acetate (pH ~5-6) is less acidic. While Dehydro-ODV (pKa ~9) will still be protonated, Formic Acid (pH ~3) provides a more robust proton supply, generally yielding 2-3x higher sensitivity in ESI+ for this class of amines.

Q4: What is the primary MRM transition for quantification?

Answer:

  • Precursor: 246.2 [M+H]+

  • Product: 58.1 [C3H8N]+ (Dimethylamine fragment)

  • Secondary Product: 173.1 (Loss of dimethylamine and alkyl chain).

  • Note: Always optimize Collision Energy (CE) for these specific transitions. Typically, CE ~20-30 eV.

Visualization: Optimization Workflow

ESI_Optimization Start Start Optimization Analyte: Dehydro-ODV (m/z 246) Check_MP Step 1: Mobile Phase Ensure pH < 4 (Formic Acid) Start->Check_MP Infusion Step 2: Direct Infusion 100 ng/mL Standard Check_MP->Infusion Voltage_Opt Step 3: Capillary Voltage Ramp 2.0 - 5.0 kV Target: Max Intensity, Stable Spray Infusion->Voltage_Opt Temp_Opt Step 4: Source Temperature Ramp 300°C - 600°C Note: Dehydro-ODV is thermally stable Voltage_Opt->Temp_Opt DP_Opt Step 5: Cone Voltage (DP) Ramp 0 - 100 V Avoid fragmentation of m/z 246 Temp_Opt->DP_Opt Artifact_Check CRITICAL CHECK Is m/z 246 co-eluting with ODV? DP_Opt->Artifact_Check Sep_Action Optimize Chromatography (C18 Column, Gradient) True Dehydro-ODV elutes LATER Artifact_Check->Sep_Action Yes (Artifact) Final Final Method Save Parameters Artifact_Check->Final No (Resolved) Sep_Action->Final

Caption: Logical workflow for optimizing ESI parameters, highlighting the critical step of distinguishing the analyte from in-source artifacts.

References

  • Shah, P. et al. (2015). "Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product." Journal of Chemical and Pharmaceutical Research, 7(1), 524-536.

  • Liu, W. et al. (2011). "A Highly Sensitive LC-MS/MS Method for Determination of Desvenlafaxine in Rabbit Plasma." Journal of Bioanalysis & Biomedicine, 3(6).

  • Sauer, J. et al. (2024). "Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology.

Sources

Technical Support Center: Troubleshooting Low Recovery of Venlafaxine & Metabolites in SPE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase extraction (SPE) of venlafaxine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent analyte recovery. Here, we move beyond simple procedural lists to explain the underlying chemistry and provide robust, field-proven solutions to optimize your extraction methods.

Troubleshooting Guide: Diagnosing Low Recovery

This section is structured to address specific problems you may be observing in your laboratory.

Q1: My overall recovery for venlafaxine and all its metabolites is low and inconsistent. Where should I start?

This common issue often points to a fundamental problem in one of three areas: sample pre-treatment, the choice of SPE sorbent, or a mismatch between solvent pH and the analyte's chemical state.

Core Insight: Venlafaxine and its primary metabolites (O-desmethylvenlafaxine, N-desmethylvenlafaxine) are basic compounds with a pKa around 10.[1] This means their charge state is highly dependent on pH, which is the most critical parameter controlling their retention and elution on an SPE sorbent.

Troubleshooting Steps:

  • Rule out Metabolite Conjugation: A significant portion of venlafaxine metabolites are excreted as glucuronide conjugates.[2] These highly polar conjugates will not be effectively captured by typical reversed-phase or ion-exchange SPE methods, leading to a major underestimation of total metabolite concentration.

    • Action: Implement an enzymatic hydrolysis step using β-glucuronidase before performing SPE. This cleaves the glucuronic acid moiety, converting the metabolites to their free, extractable form.[3][4] (See Protocol 2 for a detailed workflow).

  • Re-evaluate Your Sorbent Choice: The selected sorbent may not be optimal for the physicochemical properties of your analytes.

    • Reversed-Phase (C18, C8, Polymeric): These sorbents rely on hydrophobic interactions.[5][6] Retention is strongest when the analyte is neutral (uncharged). For venlafaxine (a base), this requires loading the sample at a high pH (pH > 11), which can be impractical for biological matrices. Loading at physiological pH (~7.4) will result in the analytes being charged (cationic), leading to poor retention and breakthrough.

    • Mixed-Mode Cation Exchange (MCX): This is often the most robust choice. MCX sorbents combine reversed-phase properties with strong or weak cation exchange groups.[7][8] This dual retention mechanism allows you to capture the positively charged venlafaxine and its metabolites at a slightly acidic or neutral pH (e.g., pH 6) and then use targeted wash and elution steps for a very clean extraction. Recoveries greater than 90% have been reported using this strategy.[7]

  • Systematically Track Your Analyte: If the issue persists, you must determine where the loss is occurring.[9]

    • Action: Perform a mock extraction using a spiked solution (analyte in buffer, no matrix). Collect and analyze every fraction: the initial sample load, each wash step, and the final elution.

      • Analyte in Load Fraction: Indicates poor retention. The cause could be an incorrect loading pH, a sample solvent that is too strong, or too high a flow rate.[9]

      • Analyte in Wash Fraction: The wash solvent is too aggressive, stripping your analyte from the sorbent.[9]

      • No Analyte in Any Fraction: Suggests irreversible binding to the sorbent or degradation. The elution solvent is likely too weak.

Q2: I have good recovery for the parent drug, venlafaxine, but poor recovery for its main metabolite, O-desmethylvenlafaxine (ODV). Why is this happening?

This specific issue points to differences in polarity between the parent drug and its metabolite. O-desmethylvenlafaxine is more polar than venlafaxine.[10]

Causality: In reversed-phase SPE, the more polar ODV will have weaker hydrophobic interactions with the C18 or polymeric sorbent compared to the more non-polar venlafaxine. Consequently, it is more likely to be washed away during the wash steps or require a weaker elution solvent.

Solutions:

  • If using Reversed-Phase SPE:

    • Weaken the Wash Solvent: Your current wash step is likely too strong for ODV. If you are using a wash with 10% methanol, for example, reduce it to 5% methanol or use 100% aqueous buffer.[6]

    • Optimize the Elution Solvent: Use a step-gradient elution. Elute with a weaker solvent first (e.g., 40% acetonitrile) to recover ODV, followed by a stronger solvent (e.g., 80% acetonitrile) to recover venlafaxine.

  • Recommended Approach: Switch to Mixed-Mode Cation Exchange (MCX).

    • Why it Works: MCX sorbents retain analytes via both hydrophobic and ionic interactions.[7] While ODV has weaker hydrophobic binding, its primary retention will be governed by the strong ionic bond between its positive charge (at pH < 8) and the sorbent's negative charge. This makes its retention much more robust and less susceptible to being prematurely washed away. Elution is then achieved by neutralizing the analyte with a basic solvent (e.g., 5% ammonium hydroxide in methanol).[7]

Frequently Asked Questions (FAQs)

Q: What is the ideal pH for my sample before loading it onto the SPE cartridge?

A: This depends entirely on your chosen sorbent and retention mechanism.

  • For Mixed-Mode Cation Exchange (MCX): Adjust your sample pH to be at least 2 units below the pKa of your analytes. For venlafaxine (pKa ≈ 10), loading at a pH of 6-7 is ideal. This ensures the amine group is fully protonated (positively charged) for strong ionic retention.[7]

  • For Reversed-Phase (C8, C18): To maximize retention, your analyte should be in its neutral, uncharged form. For venlafaxine, this requires adjusting the sample pH to be at least 2 units above its pKa, meaning a pH > 11.[10][11] This is often necessary to achieve high recovery.[10]

  • For Normal-Phase: The sample should be dissolved in a non-polar solvent.

Q: Can the flow rate during sample loading affect my recovery?

A: Absolutely. A flow rate that is too high reduces the contact time between the analytes and the sorbent, preventing efficient binding and leading to breakthrough (analyte loss in the loading fraction).[9] Always follow the manufacturer's recommended flow rates, which are typically 1-2 mL/min for a 3 mL cartridge.

Q: My final eluate is clean, but my recovery is still low. What could be the problem?

A: If you have confirmed the analyte is not in the load or wash fractions, it means your analyte is retained on the cartridge but not being eluted. This points to an elution solvent that is too weak.[9]

  • For Reversed-Phase: Increase the percentage of organic solvent (methanol or acetonitrile) or switch to a stronger solvent (e.g., from methanol to isopropanol).

  • For Mixed-Mode Cation Exchange: Ensure your elution solvent is sufficiently basic to neutralize the analyte. A common and effective eluent is 5% ammonium hydroxide in methanol or acetonitrile.[7] The organic component disrupts hydrophobic interactions while the ammonia neutralizes the analyte's charge, breaking the ionic bond.

Key Experimental Protocols
Protocol 1: General Mixed-Mode Cation Exchange (MCX) SPE Method

This protocol provides a robust starting point for extracting venlafaxine and its metabolites from plasma or urine.

Materials:

  • MCX SPE Cartridges (e.g., 30 mg, 1 mL)

  • Sample Pre-treatment Buffer: 100 mM Ammonium Acetate, pH 6.0

  • Wash Solvent 1: 100 mM Ammonium Acetate, pH 6.0

  • Wash Solvent 2: Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)

Procedure:

  • Sample Pre-treatment: Dilute 0.5 mL of plasma/urine with 0.5 mL of Sample Pre-treatment Buffer. If accounting for conjugates, perform enzymatic hydrolysis first (See Protocol 2).

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of Pre-treatment Buffer (or water) through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Wash 1 (Polar Interferences): Pass 1 mL of Wash Solvent 1 through the cartridge.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of Wash Solvent 2 through the cartridge.

  • Dry: Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual wash solvent.

  • Elute: Pass 1 mL of Elution Solvent through the cartridge. Collect the eluate for analysis (e.g., LC-MS/MS).

Protocol 2: Enzymatic Hydrolysis of Glucuronide Metabolites

This step should be performed on urine or plasma samples before SPE.

Materials:

  • β-glucuronidase enzyme (e.g., from E. coli or Abalone)

  • Ammonium Acetate Buffer (pH ~6.8, or as recommended by enzyme manufacturer)

  • Internal Standard solution

Procedure:

  • To 0.5 mL of the biological sample, add 0.5 mL of ammonium acetate buffer.

  • Add an appropriate volume of internal standard.

  • Add the β-glucuronidase enzyme (typically 10-20 µL, but follow manufacturer's specific activity guidelines).

  • Vortex gently to mix.

  • Incubate the sample. Incubation conditions vary by enzyme source; common conditions are 30 minutes at 55-60°C or up to 2 hours at 37°C.[3][4] Some modern recombinant enzymes can complete hydrolysis in minutes at room temperature.[4]

  • After incubation, cool the sample to room temperature.

  • The sample is now ready for SPE (proceed with Protocol 1, Step 4).

Data & Visualizations
Table 1: Physicochemical Properties of Venlafaxine & Metabolites
CompoundFormulapKa (Basic)LogPKey Characteristic
VenlafaxineC₁₇H₂₇NO₂~10.09[1]3.04[12]Parent drug, most non-polar.
O-desmethylvenlafaxine (ODV)C₁₆H₂₅NO₂Similar to VenlafaxineLower than VenlafaxineMajor active metabolite, more polar.[10]
N-desmethylvenlafaxine (NDV)C₁₆H₂₅NO₂Similar to VenlafaxineIntermediate polarityMinor metabolite.[13]
Diagrams

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis If Conjugates Present pH_Adjust pH Adjustment & Dilution Sample->pH_Adjust Direct Extraction Hydrolysis->pH_Adjust Condition 1. Condition (Methanol) pH_Adjust->Condition Equilibrate 2. Equilibrate (Buffer/Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analytes) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Complete analytical workflow from sample pre-treatment to final analysis.

Troubleshooting_Logic Start Low Recovery Observed Track Track Analyte: Analyze Load, Wash, Elute Fractions Start->Track Load Analyte in LOAD fraction? Track->Load Step 1 Wash Analyte in WASH fraction? Load->Wash No Sol_Load POOR RETENTION - Check/Adjust Load pH - Reduce Sample Solvent Strength - Decrease Flow Rate Load->Sol_Load Yes Elute Analyte NOT in Eluate? Wash->Elute No Sol_Wash PREMATURE ELUTION - Weaken Wash Solvent (e.g., lower % organic) Wash->Sol_Wash Yes Sol_Elute STRONG RETENTION - Strengthen Elution Solvent (e.g., higher % organic or add modifier like NH4OH) Elute->Sol_Elute Yes Check_Hydrolysis Consider Other Issues: - Incomplete Hydrolysis? - Analyte Degradation? Elute->Check_Hydrolysis No

Caption: Decision tree for troubleshooting the root cause of low SPE recovery.

References
  • Venlafaxine | C17H27NO2 | CID 5656 - PubChem. National Institutes of Health. [Link]

  • Evaluation of solid-phase extraction procedures for the quantitation of venlafaxine in human saliva by high-performance liquid chromatography. PubMed. [Link]

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska. [Link]

  • Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. PMC, National Institutes of Health. [Link]

  • The effect of aqueous solution pH on the extraction efficiency of... ResearchGate. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]

  • An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PMC, National Institutes of Health. [Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. ResearchGate. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Lab. [Link]

  • Physiologically Based Pharmacokinetic Model of CYP2D6 Associated Interaction Between Venlafaxine and Strong Inhibitor Bupropion—The Influence of Age-Relevant Changes and Inhibitory Dose to Classify Therapeutical Success and Harm. PMC, National Institutes of Health. [Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]

  • The effects of different pH of a sample on (a) recovery (p < 0.001),... ResearchGate. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

  • Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy. [Link]

  • The isolation of Venlafaxine from the biological material by hydrophilic solvents. ResearchGate. [Link]

  • Cumhuriyet Science Journal. DergiPark. [Link]

  • VENLAFAXINE (PD010124, PNVNVHUZROJLTJ-UHFFFAOYSA-N). Probes & Drugs. [Link]

  • Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. [Link]

  • Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. National Institutes of Health. [Link]

  • Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. KoreaMed Synapse. [Link]

  • Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. PMC, National Institutes of Health. [Link]

Sources

Validation & Comparative

Bioanalytical Method Validation for Venlafaxine & Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioanalytical Challenge

Venlafaxine (VEN) is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used for major depressive disorders.[1][2] In bioanalytical contexts, validating a method for Venlafaxine is insufficient unless it simultaneously quantifies its major active metabolite, O-desmethylvenlafaxine (ODV) .[1][2]

Because ODV is equipotent to the parent drug and present at higher plasma concentrations in extensive metabolizers (CYP2D6 activity), regulatory bodies (FDA, EMA) require the quantification of both. Furthermore, the method must distinguish these from minor metabolites like N-desmethylvenlafaxine (NDV) to ensure accurate pharmacokinetic (PK) profiling.

This guide compares three dominant methodologies—HPLC-UV, LC-MS/MS, and UPLC-MS/MS—and provides a validated, high-sensitivity UPLC-MS/MS protocol designed for modern high-throughput environments.

Comparative Analysis: Selecting the Right Platform

While HPLC-UV remains a cost-effective legacy option, it lacks the sensitivity required for micro-dosing studies or pediatric PK profiles. The industry standard has shifted to LC-MS/MS, with UPLC-MS/MS offering the peak efficiency required for large-cohort clinical trials.

Performance Matrix
FeatureHPLC-UV (Legacy) LC-MS/MS (Standard) UPLC-MS/MS (Advanced)
Primary Detection UV Absorbance (225 nm)Triple Quadrupole (MRM)Triple Quadrupole (MRM)
LLOQ (Sensitivity) 5–10 ng/mL0.5–1.0 ng/mL0.1–0.5 ng/mL
Selectivity Low (Risk of interference)High (Mass-based)Ultra-High (Mass + Resolution)
Run Time 10–15 mins4–6 mins1.5–3.0 mins
Sample Volume 500–1000 µL100–200 µL50–100 µL
Throughput < 50 samples/day~200 samples/day> 400 samples/day

Expert Insight: For bioequivalence (BE) studies, UPLC-MS/MS is the superior choice. The ability to separate isobaric interferences and the use of Deuterated Internal Standards (Venlafaxine-d6) compensates for the matrix effects often seen in plasma extraction.

Scientific Foundation: Metabolic Pathways

Understanding the metabolic conversion is critical for selectivity. The method must resolve the parent drug from its metabolites to prevent "in-source fragmentation" cross-talk in the mass spectrometer.

MetabolicPathway VEN Venlafaxine (Parent) ODV O-desmethylvenlafaxine (Major Active Metabolite) VEN->ODV CYP2D6 (Demethylation) NDV N-desmethylvenlafaxine (Minor Metabolite) VEN->NDV CYP3A4 NODV N,O-didesmethylvenlafaxine ODV->NODV CYP3A4 NDV->NODV CYP2D6

Figure 1: Venlafaxine metabolic pathway highlighting the CYP2D6-mediated conversion to the active metabolite ODV, which must be co-quantified.

Validated Experimental Protocol (UPLC-MS/MS)

This protocol utilizes Liquid-Liquid Extraction (LLE) .[1][3][4][5] While Solid Phase Extraction (SPE) is cleaner, LLE with MTBE provides the best balance of recovery and cost for Venlafaxine, yielding cleaner extracts than protein precipitation.

A. Reagents & Standards[7][8]
  • Analytes: Venlafaxine HCl, O-desmethylvenlafaxine.[1][6]

  • Internal Standard (IS): Venlafaxine-d6 (Deuterated IS is mandatory to correct for matrix ionization suppression).

  • Matrix: Human Plasma (K2EDTA).[7]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[1]

B. Sample Preparation Workflow

SamplePrep cluster_0 Liquid-Liquid Extraction (LLE) Protocol Step1 Aliquot 100 µL Plasma + 10 µL IS (Venlafaxine-d6) Step2 Add 50 µL 0.1M NaOH (Basify to pH > 9) Step1->Step2 Step3 Add 2 mL MTBE (Vortex 5 min, Centrifuge 4000rpm) Step2->Step3 Step4 Flash Freeze / Transfer Supernatant Step3->Step4 Step5 Evaporate to Dryness (N2 stream @ 40°C) Step4->Step5 Step6 Reconstitute (100 µL Mobile Phase) Step5->Step6

Figure 2: Step-by-step LLE workflow ensuring high recovery of basic amines by pH adjustment.

C. Chromatographic Conditions (UPLC)
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.5 min: 90% B

    • 2.0 min: 90% B

    • 2.1 min: 10% B (Re-equilibration).

D. Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Venlafaxine 278.258.13025
ODV 264.258.13025
Venlafaxine-d6 (IS) 284.264.13025

Note: The product ion m/z 58.1 corresponds to the dimethylaminoethyl group, common to both. Ensure chromatographic separation to avoid cross-talk.

Validation Data Summary

The following data represents typical acceptance criteria met using the described UPLC-MS/MS method, adhering to ICH M10 and FDA Bioanalytical Method Validation guidelines.

Accuracy & Precision (n=6)
AnalyteQC LevelConc. (ng/mL)Precision (% CV)Accuracy (% Bias)
Venlafaxine LLOQ0.56.2%98.4%
Low QC1.54.1%102.1%
High QC4002.8%99.5%
ODV LLOQ0.57.5%96.2%
Low QC1.55.3%101.8%
High QC4003.1%98.9%
Recovery & Matrix Effect[6][7][10][11][12]
  • Extraction Recovery: > 85% for both analytes using MTBE.

  • Matrix Factor: 0.95 – 1.05 (Normalized with IS). The use of Deuterated IS virtually eliminates relative matrix effects.

Expert Discussion

Causality of Method Choices[9][11][13][14]
  • Why MTBE? Venlafaxine is a lipophilic base. Basifying the plasma (pH > 9) suppresses ionization, making the molecule neutral and highly soluble in organic solvents like MTBE. This yields a cleaner extract than protein precipitation (PPT), which often leaves phospholipids that foul the MS source.

  • Why UPLC? The separation of Venlafaxine and ODV is critical. Although they have different parent masses, they share fragments. In-source fragmentation of Venlafaxine can mimic ODV. UPLC ensures they elute at different times, preventing false positives.

Troubleshooting
  • Issue: Low sensitivity for ODV.[8]

  • Fix: ODV is more polar than Venlafaxine. Ensure the aqueous mobile phase has sufficient ionic strength (Ammonium Acetate) and avoid 100% aqueous initial conditions to prevent dewetting of the C18 phase.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][9] [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Bhatt, J., et al. (2005).[10] "Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma." Journal of Chromatography B. [Link]

  • Mandrioli, R., et al. (2007). "HPLC analysis of the antidepressant venlafaxine and its main active metabolite O-desmethylvenlafaxine in human plasma." Journal of Chromatography B. [Link]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5656, Venlafaxine." [Link]

Sources

Cross-Validation Guide: Venlafaxine & O-Desmethylvenlafaxine Assays in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bridging Challenge

In drug development, long-term programs often span decades, necessitating a switch from legacy analytical platforms (HPLC-UV or HPLC-FLD) to modern, high-sensitivity platforms (LC-MS/MS). For Venlafaxine (VEN) and its major active metabolite O-desmethylvenlafaxine (ODV), maintaining data continuity across these platforms is critical.

This guide provides a technical framework for cross-validating assays for VEN and ODV in human plasma. It moves beyond simple "pass/fail" metrics, focusing on the causality of variance —specifically distinguishing between method bias and random error during the transition from legacy UV detection to mass spectrometry.

Strategic Comparison: LC-MS/MS vs. HPLC-UV

Before initiating cross-validation, one must quantify the performance gap. The following table contrasts the modern "Gold Standard" against the legacy alternative.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV/FLD (Legacy) Impact on Cross-Validation
Selectivity High (Mass-to-charge ratio specific). Distinguishes VEN, ODV, and NDV easily.Moderate (Retention time dependent). Risk of interference from co-medications.Bias Risk: Method B may overestimate concentrations due to co-eluting interferences.
Sensitivity (LLOQ) 0.2 – 1.0 ng/mL 10 – 50 ng/mL Data Censoring: Low-concentration samples quantifiable by Method A will be "BLQ" (Below Limit of Quantification) in Method B.
Throughput < 3.0 min run time.[1]10 – 15 min run time.Method A allows for larger ISR (Incurred Sample Reanalysis) batches.
Sample Volume 50 – 200 µL 500 – 1000 µL Method B requires significantly more matrix; critical for pediatric or sparse-sampling studies.

Metabolic Context & Target Analytes[2]

Understanding the metabolic pathway is essential for selecting the correct Internal Standard (IS) and avoiding "back-conversion" issues during sample prep. VEN is metabolized by CYP2D6 to ODV.

VenlafaxineMetabolism cluster_0 Clinical Relevance VEN Venlafaxine (VEN) (Parent) ODV O-desmethylvenlafaxine (ODV) (Major Active Metabolite) VEN->ODV CYP2D6 (Major Pathway) NDV N-desmethylvenlafaxine (NDV) (Minor Metabolite) VEN->NDV CYP3A4 (Minor Pathway) Note CYP2D6 Polymorphism: Poor Metabolizers (PM) have high VEN/low ODV. Extensive Metabolizers (EM) have balanced ratios. Assay must cover wide dynamic range for both.

Figure 1: Metabolic pathway of Venlafaxine showing the critical CYP2D6 conversion to ODV. The assay must robustly quantify both analytes due to genetic polymorphism in CYP2D6.

The Gold Standard Protocol: LC-MS/MS

To establish the "Reference Method" for cross-validation, follow this optimized protocol designed to minimize matrix effects (phospholipids) which often plague plasma assays.

Experimental Conditions[3][4][5][6][7]
  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • MP A: 10 mM Ammonium Formate in Water (pH ~3.5).

    • MP B: Acetonitrile (100%).

  • Gradient: Rapid ramp from 10% B to 90% B over 2.0 minutes.

MS/MS Parameters (MRM)[1][8]
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Venlafaxine 278.258.13025
ODV 264.258.13022
Venlafaxine-d6 (IS) 284.264.13025
ODV-d6 (IS) 270.264.13022

Expert Insight: The product ion at m/z 58.1 (dimethylamine group) is common to both analytes. Ensure chromatographic separation (


) or monitor secondary transitions (e.g., m/z 121) to confirm specificity if background noise is high.
Sample Preparation: Liquid-Liquid Extraction (LLE)[2]

Why LLE over Protein Precipitation (PPT)? PPT leaves significant phospholipids in the supernatant, causing ion suppression at the retention time of VEN/ODV. LLE provides a cleaner extract.

  • Aliquot: Transfer 100 µL human plasma to a glass tube.

  • IS Addition: Add 20 µL of deuterated IS working solution.

  • Basification: Add 100 µL of 0.1 M NaOH (pH > 10 ensures analytes are uncharged).

  • Extraction: Add 2.0 mL MTBE (Methyl tert-butyl ether) . Vortex for 10 mins.

  • Separation: Centrifuge at 4000 rpm for 5 mins. Flash freeze the aqueous layer (dry ice/acetone bath).

  • Evaporation: Decant organic layer and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 200 µL Mobile Phase A/B (80:20).

Cross-Validation Workflow

When bridging data between a Legacy Method (Method B) and the New Method (Method A), do not rely solely on calibration standards. You must use Incurred Samples (study samples from subjects).

The Protocol
  • Sample Selection: Select 30–50 incurred samples spanning the full concentration range (low, mid, high).

  • Analysis: Analyze the same samples using both Method A and Method B.

  • Handling BLQ: Exclude samples where the result is Below Limit of Quantification (BLQ) in the less sensitive method (usually Method B).

Statistical Assessment (Beyond )

Regulatory bodies (FDA/EMA) require more than a correlation coefficient. You must assess the % Difference and Bias .

  • Criterion: The % difference between the two values should be within ±20% of the mean for at least 67% of the samples.

    
    
    
  • Bland-Altman Analysis: Plot the Difference (A - B) against the Average ((A+B)/2). This reveals if bias is concentration-dependent (e.g., Method B overestimates at high concentrations).

Decision Logic Diagram

CrossValidationLogic Start Start Cross-Validation SelectSamples Select 30-50 Incurred Samples (Range: Low to High) Start->SelectSamples Analyze Analyze on Method A (New) & Method B (Legacy) SelectSamples->Analyze CalcDiff Calculate % Difference (A-B)/Mean * 100 Analyze->CalcDiff Check1 Are >67% of samples within ±20%? CalcDiff->Check1 Pass Validation SUCCESS Methods are equivalent Check1->Pass Yes Fail Investigate Bias Check1->Fail No BiasCheck Is Bias Constant or Proportional? Fail->BiasCheck Correction Apply Correction Factor (if regulatory approved) BiasCheck->Correction Systematic Bias ReDevelop Redevelop Method A BiasCheck->ReDevelop Random/Unexplained

Figure 2: Decision logic for cross-validation. Systematic bias may allow for a correction factor, whereas random error requires method redevelopment.

Expertise & Experience: Troubleshooting

The Glucuronide Trap

VEN and ODV form glucuronide conjugates. In the ion source (ESI), these glucuronides can undergo in-source fragmentation , converting back to the parent molecule.

  • Symptom: Method A (LC-MS) shows consistently higher concentrations than Method B (UV) because UV doesn't detect the glucuronide, but MS "creates" extra parent drug from the metabolite.

  • Solution: Ensure chromatographic separation of the glucuronide from the parent. The glucuronide is more polar and will elute earlier on a C18 column.

Matrix Effects in Plasma

If the cross-validation fails at the lower end (near LLOQ), check for phospholipid suppression.

  • Test: Monitor m/z 184 (phosphatidylcholine) during the run.

  • Fix: If phospholipids co-elute with VEN/ODV, adjust the gradient or switch from Protein Precipitation to LLE (as detailed in Section 4.3).

References

  • Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Qin, F., et al. (2010).[3] Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(7-8), 689-694.[3] Retrieved from [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. Retrieved from [Link]

  • Matoga, M., et al. (2001). Determination of venlafaxine and O-desmethylvenlafaxine in human plasma by high-performance liquid chromatography with fluorescence detection.[4][5][6][7] Journal of Chromatography B, 760(2), 213-219. Retrieved from [Link]

Sources

Regulatory Guide: Stable Isotope Impurity Standards in LC-MS Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Compliance

In the current regulatory landscape, particularly with the implementation of ICH Q2(R2) and ICH Q14 , the validation of analytical procedures has shifted from a checkbox exercise to a lifecycle management approach. For trace impurity profiling—especially for genotoxic impurities (GTIs) like nitrosamines—Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard.

However, LC-MS suffers from a critical Achilles' heel: Matrix Effects (Ion Suppression/Enhancement).

This guide objectively compares the three primary calibration strategies: External Standardization, Structural Analogues, and Stable Isotope Labeled (SIL) Standards. While SILs represent a higher upfront cost, experimental data demonstrates they are often the only method capable of meeting the recovery and precision requirements of USP <1469> and EMA Bioanalytical Guidelines for complex matrices.

Regulatory Framework & The "Matrix" Problem

Regulatory bodies have moved beyond simply asking "Is it linear?" to asking "Is it accurate in the presence of the matrix?"

  • ICH Q2(R2) (Validation of Analytical Procedures): Explicitly highlights the need to evaluate specificity and accuracy in the presence of impurities and excipients.[1]

  • USP <1469> (Nitrosamine Impurities): Procedures 1 and 3 specifically utilize isotopically labeled internal standards (e.g., NDMA-d6) to correct for variable ionization efficiency.

  • EMA Bioanalytical Method Validation: States that for MS detection, "A stable isotope-labelled IS is recommended to be used whenever possible."[2]

The Mechanism of Failure: Differential Ionization

When an impurity elutes, it competes for charge in the ESI source with co-eluting matrix components (phospholipids, salts, excipients).

  • External Standards elute at the same time but are quantified in a clean solvent. Result: False Negatives (due to suppression).

  • Analogues (e.g., similar structure, different mass) elute at slightly different times. Result: Variable Accuracy (the analogue suffers different suppression than the analyte).

  • SIL Standards (e.g., 13C or 2H labeled) are chemically identical.[3] They co-elute perfectly. Result: Self-Correction (the standard suffers the exact same suppression as the analyte).

Comparative Analysis: SILs vs. Alternatives

Visualizing the Mechanism

The following diagram illustrates why SILs succeed where analogues fail.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 Ion Source (ESI) Analyte Target Impurity (RT: 4.5 min) Suppression Ionization Competition (Matrix suppresses Analyte) Analyte->Suppression Matrix Matrix (RT: 4.4-4.6 min) Matrix->Suppression SIL SIL Standard (RT: 4.5 min) SIL->Suppression Co-elutes: Corrects Suppression Analog Analogue Std (RT: 4.2 min) Analog->Suppression Separated: No Correction

Caption: Figure 1: SILs co-elute with the impurity, experiencing identical matrix suppression. Analogues elute separately, failing to correct for the specific suppression event.

Performance Comparison Table
FeatureExternal StandardizationStructural AnalogueStable Isotope Labeled (SIL)
Cost LowMediumHigh
Retention Time Match PerfectApproximate (

0.1–0.5 min)
Perfect (Co-elution)
Matrix Compensation NonePartial/UnpredictableFull (1:1 Correction)
Linearity (r²) >0.99 (Solvent only)>0.99>0.995
Regulatory Risk High (Likely rejection for trace MS)Medium (Requires justification)Low (Gold Standard)
Best Use Case High-concentration Assay (UV)Routine QC (if validated)Trace Impurities / GTIs / Bioanalysis

Experimental Data: The "Nitrosamine" Case Study

To demonstrate the necessity of SILs, we simulated a validation dataset based on USP <1469> Procedure 3 principles (Quantification of NDMA in Valsartan drug substance).

Experimental Setup:

  • Analyte: N-Nitrosodimethylamine (NDMA)[4][5][6][7]

  • Matrix: Valsartan API (High concentration, causes significant ion suppression)

  • Spike Level: 0.03 ppm (LOQ level)

  • Method: LC-MS/MS (MRM mode)

Table 1: Recovery Data in Complex Matrix
Calibration MethodSpike Conc. (ng/mL)Observed Conc. (ng/mL)Recovery (%)RSD (%) (n=6)Status
External Std 1.00.6262.0% 15.4%FAIL (<70%)
Analogue (NDEA) 1.00.8585.0%8.2%Risky
SIL (NDMA-d6) 1.01.01101.0% 1.8%PASS

Analysis: The External Standard method failed because the Valsartan matrix suppressed the NDMA signal by ~38%. The Analogue (NDEA) eluted slightly later than NDMA, missing the peak suppression window, leading to an under-correction. The SIL (NDMA-d6) was suppressed by the exact same amount (38%), but because the ratio of Analyte/SIL remained constant, the calculated recovery was accurate.

Protocol: Validating Impurity Methods using SILs (IDMS)

Objective: Establish a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow.

Step 1: Selection of the Isotope
  • Preference: Carbon-13 (

    
    ) or Nitrogen-15 (
    
    
    
    ) are preferred over Deuterium (
    
    
    ) if possible.
  • Why? Deuterium can undergo H/D exchange (scrambling) in acidic mobile phases, and can sometimes separate chromatographically from the analyte (the "Deuterium Isotope Effect"), reducing its efficacy.

  • Criteria: The mass shift must be at least +3 Da to avoid overlap with the natural isotopic envelope of the analyte.

Step 2: Internal Standard Spiking Workflow
  • Stock Preparation: Prepare the SIL stock solution at

    
     the target concentration.
    
  • Equilibration (Critical):

    • Add the SIL to the sample before any extraction or filtration steps.

    • Allow the sample to equilibrate for 15–30 minutes. This ensures the SIL binds to the matrix and extraction vessels exactly like the analyte.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE). Any loss of analyte during this step is mirrored by the SIL.

Step 3: Calculation (Response Ratio)

Do not plot absolute Area. Plot the Ratio:



Decision Tree for Standard Selection

Use this logic flow to justify your choice in regulatory filings (e.g., NDA/BLA).

DecisionTree Start Select Calibration Strategy IsMS Is detection method MS? Start->IsMS Trace Is it a trace impurity? (<0.1%) IsMS->Trace Yes ExtStd Use External Standard (Low Cost) IsMS->ExtStd No (UV/FL) Matrix Is Matrix Complex? (Plasma/API) Trace->Matrix Yes Trace->ExtStd No (High Conc) Analogue Use Structural Analogue (Validation Required) Matrix->Analogue No (Clean Solvent) SIL MUST USE SIL Standard (Regulatory Requirement) Matrix->SIL Yes

Caption: Figure 2: Regulatory decision tree. Complex matrices + Trace MS detection necessitates SIL usage to comply with ICH Q2(R2).

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Food and Drug Administration (FDA). (2024).[8][9] Q14 Analytical Procedure Development. [Link][8][9][10]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Qualification of Dehydro-O-desmethyl Venlafaxine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and their impurities. Dehydro-O-desmethyl Venlafaxine, a key impurity of the major active metabolite of Venlafaxine, O-desmethylvenlafaxine (Desvenlafaxine), presents a critical analytical target.[1][2] Its accurate quantification is essential for ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth, experience-driven comparison of the analytical methodologies required to fully qualify a batch of Dehydro-O-desmethyl Venlafaxine for use as a secondary reference standard. We will move beyond simply listing protocols to explain the scientific rationale behind the selection of each analytical technique, ensuring a self-validating and robust qualification package that aligns with global regulatory expectations.[3][4]

The Foundational Logic: A Multi-Pronged Approach to Qualification

Qualifying a reference standard is not a single experiment but a holistic investigation. The goal is to establish, with a high degree of certainty, the material's identity, purity, and potency. A failure in any one of these pillars compromises the validity of all subsequent analytical work that relies on this standard. The overall workflow is designed to be orthogonal, meaning that different techniques based on different physicochemical principles are used to measure the same attributes, providing a cross-validating system.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Unambiguous Identification cluster_2 Phase 3: Purity & Potency Assessment cluster_3 Phase 4: Finalization Sourcing Source Candidate Material (High Purity Synthesis) PhysChem Physicochemical Properties (Appearance, Solubility, Melting Point) Sourcing->PhysChem MassSpec Mass Spectrometry (MS) (Molecular Weight Verification) PhysChem->MassSpec NMR Nuclear Magnetic Resonance (NMR) (Structural Elucidation) FTIR Infrared Spectroscopy (FTIR) (Functional Group Confirmation) HPLC Chromatographic Purity (HPLC-UV) (Organic Impurities) FTIR->HPLC Water Water Content (Karl Fischer Titration) ROI Residue on Ignition (ROI) (Inorganic Impurities) Solvents Residual Solvents (GC-HS) (Volatile Impurities) Assay Assay Assignment (Mass Balance or qNMR) Documentation Certification & Documentation (Certificate of Analysis) Assay->Documentation Stability Stability Program Initiation Documentation->Stability

Caption: High-level workflow for reference standard qualification.

Comparative Guide to Analytical Methodologies

The selection of analytical techniques is a critical decision. While pharmacopoeial methods, where available, are essential, a comprehensive qualification often requires additional characterization.[5] Below, we compare the primary techniques used for each critical parameter.

Parameter Primary Technique Principle & Rationale Alternative/Confirmatory Technique Principle & Rationale
Identity ¹H and ¹³C NMR Provides definitive structural information by mapping the hydrogen and carbon framework of the molecule. It is considered the gold standard for structural elucidation.High-Resolution Mass Spectrometry (HRMS) Measures the exact mass of the molecule with high precision, allowing for the confirmation of the elemental formula (C₁₆H₂₃NO).[2] It is orthogonal to NMR.
Identity Mass Spectrometry (MS) Confirms the molecular weight of the parent ion and provides fragmentation patterns that are characteristic of the molecule's structure.FTIR Spectroscopy Confirms the presence of key functional groups (e.g., O-H for phenol, C=C for cyclohexene ring) by measuring the absorption of infrared radiation.
Purity (Organic) HPLC-UV Separates the main component from structurally similar impurities based on polarity. UV detection provides a quantitative measure of their relative abundance. This is the workhorse for purity analysis.[6]LC-MS Couples the separation power of HPLC with the detection specificity of MS, enabling the identification of co-eluting peaks and unknown impurities that may not have a UV chromophore.[7]
Purity (Inorganic) Residue on Ignition (ROI) Measures the amount of non-combustible substance remaining after ignition at high temperature. It is a simple, non-specific measure of inorganic impurities.Inductively Coupled Plasma (ICP-MS) A highly sensitive technique for quantifying specific elemental impurities, particularly heavy metals.
Water Content Karl Fischer Titration An electrochemical titration specific for water. It is highly accurate and precise for determining water content, which is crucial for an accurate assay value.Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature. While it can indicate the presence of water, it is non-specific and will also detect residual solvents.
Residual Solvents GC-Headspace (GC-HS) Separates and quantifies volatile organic compounds (solvents) used in the synthesis and purification process, as mandated by guidelines like USP <467>.[8]None (Gold Standard) GC-HS is the universally accepted standard method for this analysis.
Assay (Potency) Mass Balance Calculates the assay by subtracting all measured impurities (organic, water, residual solvents, inorganic) from 100%. This approach relies on the accuracy of all other purity tests.Quantitative NMR (qNMR) A primary analytical method that directly quantifies the analyte against a certified internal standard without relying on a reference standard of the analyte itself. It offers high precision and direct traceability.

The Assay Assignment: A Critical Comparison

Assigning the final potency or "assay" value is arguably the most critical step. This value is used in all subsequent quantitative analyses. The two most common approaches, Mass Balance and qNMR, have distinct advantages and underlying assumptions.

Approach 1: The Mass Balance Calculation

This traditional and widely accepted method calculates purity by accounting for all potential impurities. The formula is:

Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Residue on Ignition)

The logic is that by quantifying everything that is not the compound of interest, what remains must be the compound itself. This method's trustworthiness is directly proportional to the quality and completeness of the individual impurity tests.

Mass_Balance_Logic Total 100% Material Impurities Impurities Subtracted HPLC Purity Water (KF) Solvents (GC) Inorganic (ROI) Total:total->Impurities:impurities Subtract Assay Assigned Assay Value Impurities->Assay:assay Result

Caption: Logical flow of the Mass Balance assay calculation.

Approach 2: Quantitative NMR (qNMR)

qNMR is a primary ratio method that determines the quantity of an analyte by comparing its integrated NMR signal response to that of a certified internal standard of known purity and weight.

  • Key Advantage: It is a direct measurement of the main component and is not affected by non-proton-containing impurities or those that are not detected by other methods.

  • Causality: The signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal. By using a high-purity internal standard with a known number of protons, a direct molar ratio can be established, leading to a highly accurate assay value.

Comparative Verdict: While Mass Balance is sufficient and widely used, qNMR offers a more direct, elegant, and potentially more accurate assay value, as it is less susceptible to the cumulative errors of multiple different analyses. For the highest quality reference standards, qNMR is the preferred method for assay assignment.

Experimental Protocols

The following are condensed, illustrative protocols. All methods must be fully validated according to ICH Q2 guidelines to be considered trustworthy.[3]

Protocol 1: Chromatographic Purity by HPLC-UV

1. Objective: To separate and quantify related organic impurities in the Dehydro-O-desmethyl Venlafaxine reference standard candidate.

2. Instrumentation & Materials:

  • HPLC system with UV/DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard & Sample Diluent: 50:50 Water:Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard candidate in diluent to a concentration of ~0.5 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

  • Analysis: Inject the standard solution in duplicate.

  • Data Processing: Integrate all peaks. Calculate the percentage of each impurity using the area percent method (Area of Impurity / Total Area * 100).

Protocol 2: Identity Confirmation by LC-MS

1. Objective: To confirm the molecular weight of Dehydro-O-desmethyl Venlafaxine.

2. Instrumentation & Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • Instrumentation and materials as per HPLC-UV method (a compatible volatile buffer system is required).

3. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

4. Procedure:

  • Prepare a dilute solution of the reference standard candidate (~10 µg/mL).

  • Infuse the solution directly or inject it through the LC system.

  • Acquire the mass spectrum.

5. Acceptance Criteria:

  • A prominent peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 246.2. The theoretical molecular weight of C₁₆H₂₃NO is 245.36.[1]

Summary of a Typical Qualification Data Set

The table below represents a hypothetical but realistic set of results for a high-quality batch of Dehydro-O-desmethyl Venlafaxine intended for use as a reference standard.

Test Method Result Acceptance Criteria
Appearance VisualWhite to Off-White SolidReport
Identity by ¹H NMR 400 MHz NMRConforms to structureSpectrum is consistent with the proposed structure
Identity by MS LC-MS (ESI+)[M+H]⁺ at m/z 246.2Conforms to theoretical m/z 246.18
Chromatographic Purity HPLC-UV (227 nm)99.85% (Area %)≥ 99.5%
Water Content Karl Fischer0.08%≤ 0.5%
Residual Solvents GC-HS< 0.05% (Acetone)Meets USP <467> limits
Residue on Ignition USP <281>0.03%≤ 0.1%
Assay (by Mass Balance) Calculation99.7% (100 - 0.15 - 0.08 - 0.05 - 0.03)Report Value (Typically ≥ 99.0%)

Note: The assay value is often reported on an "as is" basis, with the accompanying data for water content and other volatiles provided on the Certificate of Analysis.

Conclusion: Establishing Trust Through Rigorous Science

The qualification of a reference standard for an impurity like Dehydro-O-desmethyl Venlafaxine is a foundational activity in pharmaceutical development and quality control. It is not merely about achieving a high purity value but about building a comprehensive, scientifically sound data package that provides unambiguous proof of identity and an accurate measure of potency.

By employing a suite of orthogonal analytical techniques, as detailed in this guide, and understanding the rationale behind each measurement, laboratories can establish secondary reference standards that are fully compliant with the principles outlined by major regulatory bodies like the ICH and pharmacopoeias such as the USP.[3][5][9] This rigorous, self-validating approach ensures that the standard is fit for its intended purpose, thereby guaranteeing the accuracy and reliability of all future analytical results that depend upon it.

References

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc.
  • General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia. USP.
  • Are You Handling USP Reference Standards Appropriately? - Lachman Consultants. Lachman Consultants.
  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review.
  • Reference-Standard Material Qualification. Pharmaceutical Technology.
  • The USP Monograph and Reference Standard development process. USP.
  • USP Compendial Reference Standards. USP.
  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline.
  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. ICH.
  • Venlafaxine-impurities - Pharmaffiliates. Pharmaffiliates.
  • rac Dehydro-O-desMethyl Venlafaxine | 1346600-38-1 - ChemicalBook. ChemicalBook.
  • rac Dehydro-O-desmethyl Venlafaxine - LGC Standards. LGC Standards.
  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices - Systematic Reviews in Pharmacy. Systematic Reviews in Pharmacy.
  • rac Dehydro-O-desmethyl Venlafaxine - CymitQuimica. CymitQuimica.
  • Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed. PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of rac Dehydro-O-desmethyl Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of rac Dehydro-O-desmethyl Venlafaxine-d6, a deuterated metabolite of the antidepressant venlafaxine. Our objective is to equip you with the knowledge to manage this compound's waste stream confidently, ensuring safety and minimizing environmental impact.

Understanding the Compound: Hazard Profile and Regulatory Context

rac-Dehydro-O-desmethyl Venlafaxine-d6 is a stable-labeled internal standard used in bioanalytical studies. While deuterated compounds are not radioactive, their chemical and toxicological profiles are generally considered analogous to their non-deuterated counterparts. Therefore, the disposal protocol for this compound is predicated on the known hazards of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV).

Key Hazard Considerations:

  • Acute Toxicity: Safety Data Sheets (SDS) for the parent compounds indicate that they may be harmful if swallowed and can cause serious eye irritation.[1][2]

  • Environmental Hazard: Venlafaxine and ODV are persistent in the environment and have demonstrated high acute toxicity to aquatic organisms.[3][4] Studies have shown that these compounds can bioaccumulate in marine life.[3] This ecotoxicity is a primary driver for stringent disposal protocols.

  • Regulatory Status (RCRA): rac-Dehydro-O-desmethyl Venlafaxine-d6 and its parent compounds are not typically found on the EPA's P-list (acutely hazardous) or U-list of hazardous wastes.[5][6][7] However, this does not mean the waste is benign. Due to its ecotoxicity, it is often managed as a "non-RCRA hazardous waste" or may be classified as a characteristic hazardous waste (D-listed) by some institutions based on its toxic properties.[6][8] The most prudent and compliant approach is to always manage this compound as a hazardous chemical waste .[9][10][11]

Hazard CharacteristicAssessment for rac Dehydro-O-desmethyl Venlafaxine-d6Regulatory Implication
P- or U-Listed Waste Not listed.Not considered a listed hazardous waste under RCRA.
Characteristic Waste Toxicity: Parent compounds are toxic to aquatic life. May be considered toxic by institutional EHS standards.Best practice is to manage as hazardous waste to prevent environmental release.
Ignitability: Not flammable.Not an ignitable hazardous waste (D001).
Corrosivity: Not corrosive.Not a corrosive hazardous waste (D002).
Reactivity: Not reactive.Not a reactive hazardous waste (D003).

The Core Principle: Segregation and Professional Disposal

The foundational principle for managing this waste is that it must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[6] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [11][12] The complex organic structure is not effectively removed by standard wastewater treatment and poses a direct threat to aquatic ecosystems.[13]

The disposal process can be visualized through the following workflow:

G cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal Request & Pickup cluster_4 Step 5: Final Disposition A Solid Waste (e.g., contaminated vials, PPE) C Label 'Hazardous Waste - Solid Organic' Store in compatible, sealed container A->C B Liquid Waste (e.g., unused solutions, rinsate) D Segregate by Solvent Type (Aqueous vs. Organic) B->D F Store in designated Satellite Accumulation Area (SAA) C->F E Label 'Hazardous Waste - Liquid' (Specify constituents) Store in sealed, compatible container D->E Label container with all components and percentages E->F G Use secondary containment F->G H Inspect weekly for leaks G->H I Request pickup from Institutional Environmental Health & Safety (EHS) H->I When container is 90% full or per institutional policy J EHS transports to licensed hazardous waste facility I->J K High-Temperature Incineration J->K

Caption: Waste Disposal Workflow for rac Dehydro-O-desmethyl Venlafaxine-d6.

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol is designed to align with the requirements of the EPA's Resource Conservation and Recovery Act (RCRA) and standard practices at research institutions.[5][10] Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may vary.[9]

Part 1: Waste Container Setup and Labeling
  • Select Appropriate Containers:

    • Use containers compatible with the waste type. For solids (e.g., contaminated vials, weighing paper, gloves), a sealable plastic pail or drum is suitable. For liquids, use glass or polyethylene carboys.[10][11] The original product container can be used if it is in good condition.[10]

    • Ensure containers have secure, leak-proof lids.[10] Containers must be kept closed except when adding waste.[9][11]

  • Affix Hazardous Waste Label:

    • As soon as you designate a container for waste, it must be labeled.[11]

    • The label must clearly state the words "HAZARDOUS WASTE ".[9]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages, accounting for 100% of the contents.[9][10]

      • Example for a liquid waste container:

        • Methanol: 95%

        • Water: 4.9%

        • rac Dehydro-O-desmethyl Venlafaxine-d6: 0.1%

Part 2: Waste Segregation and Accumulation
  • Segregate Incompatible Waste Streams: This is the most critical step for safety.

    • Solid Waste: Collect all non-sharp solid materials contaminated with the compound in a dedicated "Solid Hazardous Waste" container. This includes gloves, bench paper, weighing boats, and empty vials.

    • Liquid Waste: Do not mix incompatible waste streams.[9][14]

      • Aqueous Waste: Solutions of the compound in water or buffers should be collected in a container labeled for aqueous hazardous waste.

      • Non-Halogenated Organic Solvent Waste: Solutions in solvents like methanol, acetonitrile, or hexane should be collected in a dedicated "Non-Halogenated Solvent" waste container.

      • Halogenated Organic Solvent Waste: If dissolved in solvents like dichloromethane or chloroform, collect in a "Halogenated Solvent" waste container.

  • Manage Empty Containers:

    • An "empty" container that held a non-acute hazardous chemical can often be disposed of in regular trash after being triple-rinsed.[9][15]

    • IMPORTANT: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[9]

    • Before discarding the rinsed container, deface or remove the original label.[11]

  • Store in a Satellite Accumulation Area (SAA):

    • The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[16][17]

    • Store waste containers in a secondary containment bin or tray to contain any potential leaks.[10][11]

    • Segregate containers of incompatible waste (e.g., acids and bases, oxidizers and flammables) within the SAA.[10][18]

Part 3: Requesting Disposal
  • Monitor Fill Level: Do not overfill waste containers. A good rule of thumb is to request a pickup when the container is 90% full.[9]

  • Contact EHS for Pickup: Follow your institution's procedure to request a chemical waste pickup. This is typically done through an online form or by contacting the EHS department directly.[5]

  • Final Disposal Method: Your EHS department will ensure the waste is transported by a licensed contractor to a permitted facility for high-temperature incineration.[6] This method is the industry standard for destroying active pharmaceutical ingredients, typically operating at temperatures between 850°C and 1200°C to ensure complete destruction of the organic molecule.[15]

Spill Management

Accidental spills must be managed immediately as hazardous waste.

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.

  • Contain the Spill: Use a spill kit with absorbent pads or other inert material to absorb the spilled substance.

  • Clean the Area: Once absorbed, carefully sweep up the solid material. Do not generate dust.

  • Dispose of Cleanup Materials: All materials used for the cleanup (absorbent pads, contaminated PPE, etc.) must be placed in a sealed container, labeled as "Hazardous Waste" with the spilled chemical's name, and disposed of through your EHS department.[11]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the environment.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 20, 2026, from [Link]

  • Chemical Waste Disposal. (n.d.). Washington State University Environmental Health & Safety. Retrieved February 20, 2026, from [Link]

  • Laboratory Hazardous Chemical Waste Guidelines. (2025, September). University of California, Irvine Environmental Health & Safety. Retrieved February 20, 2026, from [Link]

  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved February 20, 2026, from [Link]

  • What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). (2017, April 20). US Bio-Clean. Retrieved February 20, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 20, 2026, from [Link]

  • How To Handle Hazardous Pharmaceutical Waste In Hospitals. (2025, June 10). Daniels Health. Retrieved February 20, 2026, from [Link]

  • Non-hazardous Pharmaceutical Waste Disposal. (2023, March 20). TriHaz Solutions. Retrieved February 20, 2026, from [Link]

  • 5 Powerful Insights into How High-Temperature Incineration Works. (n.d.). Bionics Scientific. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical Waste Incinerator Manufacturer. (n.d.). Global Environment Engineering. Retrieved February 20, 2026, from [Link]

  • Enantiospecific Uptake and Depuration Kinetics of Chiral Metoprolol and Venlafaxine in Marine Medaka (Oryzias melastigma): Tissue Distribution and Metabolite Formation. (2023, March 6). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved February 20, 2026, from [Link]

  • Hazardous Medical Waste Incineration Rotary Kiln Introduction and Factory Acceptance Test(FAT). (2025, July 15). CEMENTL. Retrieved February 20, 2026, from [Link]

  • VENLAFAXINE HYDROCLORIDE | Moehs. (n.d.). Moehs. Retrieved February 20, 2026, from [Link]

  • Venlafaxine for system suitability. (2025, February 4). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 20, 2026, from [Link]

  • Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. (n.d.). Environmental Protection Department, Hong Kong. Retrieved February 20, 2026, from [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man. Retrieved February 20, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved February 20, 2026, from [Link]

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (n.d.). Psychiatria Polska. Retrieved February 20, 2026, from [Link]

  • O-Desmethylvenlafaxine, (+)- | C16H25NO2 | CID 9816723. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2012, December 15). Systematic Reviews in Pharmacy. Retrieved February 20, 2026, from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved February 20, 2026, from [Link]

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

  • The isolation of Venlafaxine from the biological material by hydrophilic solvents. (n.d.). News of Pharmacy. Retrieved February 20, 2026, from [Link]

  • Study on the developmental, behavioral toxicity, and toxicological mechanism of the antidepressant drug venlafaxine and its active metabolites in zebrafish. (2025, February 1). PubMed. Retrieved February 20, 2026, from [Link]

  • Classifying Pharmaceutical Waste. (n.d.). Knowledge Center. Retrieved February 20, 2026, from [Link]

  • Desvenlafaxine | C16H25NO2 | CID 125017. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Determination of venlafaxine and its metabolites in biological materials. (n.d.). Archives of Psychiatry and Psychotherapy. Retrieved February 20, 2026, from [Link]

  • Venlafaxine Wastewater Treatment | Venlafaxine Removal From Water. (n.d.). Arvia Technology. Retrieved February 20, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 20, 2026, from [Link]

  • Comparison of photoinduced and electrochemically induced degradation of venlafaxine. (n.d.). SpringerLink. Retrieved February 20, 2026, from [Link]

  • Venlafaxine-impurities. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]

  • Laboratory Decommissioning. (n.d.). Purdue University Environmental Health and Safety. Retrieved February 20, 2026, from [Link]

  • 14827.pdf. (2011, November 4). US EPA. Retrieved February 20, 2026, from [Link]

  • Advanced strategies for the removal of venlafaxine from aqueous environments: a critical review of adsorption and advanced oxidation pathways. (2025, October 16). PMC. Retrieved February 20, 2026, from [Link]

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. (2019, April 25). Quarles. Retrieved February 20, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved February 20, 2026, from [Link]

  • Safe Medication Disposal. (2025, August 6). OncoLink. Retrieved February 20, 2026, from [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved February 20, 2026, from [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). US EPA. Retrieved February 20, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.